molecular formula C11H13IN4O3 B13391133 7-Iodo-7-deaza-2',3'-dideoxyguanosine

7-Iodo-7-deaza-2',3'-dideoxyguanosine

Cat. No.: B13391133
M. Wt: 376.15 g/mol
InChI Key: KJNOBXXCZQLWLF-UHFFFAOYSA-N
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Description

7-Iodo-7-deaza-2',3'-dideoxyguanosine (CAS 114748-67-3) is a modified dideoxynucleoside that serves as a valuable building block in nucleic acid research. As a dideoxy analog, it acts as a chain-terminator, making it applicable for DNA synthesis and DNA sequencing reactions . The core structure of this compound is a 7-deazaguanine, where the nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom, which is further substituted with an iodine atom . This modification eliminates a major groove cation-binding site and alters the electronic properties of the nucleobase, which can reduce the stability of base-pair interactions and help resolve secondary structures in GC-rich templates . The incorporation of 7-deazaguanine analogs is a established strategy to improve the amplification and sequencing of difficult DNA regions, such as CpG islands, by preventing premature termination of polymerases and mitigating band compressions in sequencing gels . This reagent is offered as a solid with high purity and is intended for research applications only. It is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNOBXXCZQLWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Iodo-7-deaza-2',3'-dideoxyguanosine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Iodo-7-deaza-2',3'-dideoxyguanosine, a synthetically modified nucleoside with significant potential in molecular biology and drug development. By dissecting its unique chemical architecture, this document will explore the rationale behind its design, its physicochemical properties, plausible synthetic routes, and its primary mechanisms of action. This information is intended for researchers, scientists, and professionals in drug development seeking to leverage this molecule's capabilities.

Introduction: A Molecule Designed for Termination

7-Iodo-7-deaza-2',3'-dideoxyguanosine is a purine nucleoside analog engineered with two key modifications to the natural 2'-deoxyguanosine. The first is the replacement of the nitrogen atom at position 7 of the guanine base with a carbon atom, creating a "7-deaza" or pyrrolo[2,3-d]pyrimidine core. This seemingly subtle change has profound effects on the electronic properties and hydrogen-bonding capabilities of the nucleobase in the major groove of DNA. The second modification is the removal of the hydroxyl group at the 3' position of the deoxyribose sugar, resulting in a 2',3'-dideoxy sugar moiety.

This dideoxy configuration is the hallmark of a chain terminator. Lacking the 3'-hydroxyl group, which is essential for forming the phosphodiester bond that extends a growing DNA chain, its incorporation by a DNA polymerase effectively halts further synthesis. This property makes it an invaluable tool in molecular biology and a proven strategy for antiviral drug design. The addition of an iodine atom at the 7-position further functionalizes the molecule, offering a site for cross-coupling reactions and modulating its steric and electronic properties.

Chemical Structure and Physicochemical Properties

The unique structural features of 7-Iodo-7-deaza-2',3'-dideoxyguanosine dictate its chemical behavior and biological activity.

Structural Analysis
  • Nucleobase: The 7-iodo-7-deazaguanine (5-Iodo-2-amino-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one) core alters the standard Watson-Crick base pairing dynamics. The replacement of N7 with a C-H group removes a hydrogen bond acceptor site in the major groove of the DNA double helix. This modification is known to destabilize secondary structures in GC-rich DNA sequences, a property exploited in PCR and DNA sequencing.[1][2] The iodine atom at the newly created C7 position is a bulky, electron-withdrawing group that can be leveraged for further chemical modification via cross-coupling chemistry.[3]

  • Sugar Moiety: The 2',3'-dideoxyribose sugar is the critical component for its function as a DNA chain terminator. DNA polymerases recognize the nucleoside triphosphate form and incorporate it into a growing DNA strand. However, the absence of the 3'-OH group prevents the subsequent attachment of the next nucleotide, leading to the termination of elongation.[4]

  • Glycosidic Bond: Like most purine nucleosides, 7-Iodo-7-deaza-2',3'-dideoxyguanosine is expected to favor an anti conformation around the glycosidic bond, which is the sterically preferred orientation for incorporation into a standard B-form DNA helix.[5]

Physicochemical Data

While specific experimental data for 7-Iodo-7-deaza-2',3'-dideoxyguanosine is not extensively published, the properties can be reliably inferred from its close analog, 7-Iodo-7-deaza-2'-deoxyguanosine.

PropertyValue (for 7-Iodo-7-deaza-2'-deoxyguanosine)Reference
Molecular Formula C₁₁H₁₃IN₄O₄[6][7]
Molecular Weight 392.15 g/mol [6][7]
IUPAC Name 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one[6]
XLogP3 -0.8[6]
Solubility DMSO: Slightly Soluble (0.1-1mg/mL)[7]

Note: The molecular formula for the target compound, 7-Iodo-7-deaza-2',3'-dideoxyguanosine, is C₁₁H₁₃IN₄O₃, with a corresponding molecular weight of 376.16 g/mol .

Synthesis and Methodologies

A specific, multi-gram scale synthesis for 7-Iodo-7-deaza-2',3'-dideoxyguanosine is not consolidated in a single publication. However, a robust synthetic strategy can be designed by combining established methodologies for the synthesis of 7-deazapurines and 2',3'-dideoxynucleosides. The causality behind this proposed pathway is based on achieving the desired modifications in a logical sequence that maximizes yield and purity.

Proposed Synthetic Pathway

A plausible and efficient route starts from a commercially available ribonucleoside, such as guanosine, and proceeds through the deoxygenation of the sugar followed by modification of the base.

Synthesis_Pathway A Guanosine B 5'-O-Protected Ribonucleoside A->B 1. Protection (e.g., TBDMSCl) C 2',3'-Bisxanthate Intermediate B->C 2. Xanthate Formation (CS₂, NaOH, Alkyl Halide) D Protected 2',3'-Didehydro- 2',3'-dideoxynucleoside C->D 3. Radical Deoxygenation (e.g., (Me₃Si)₃SiH, AIBN) E Protected 2',3'-Dideoxyguanosine D->E 4. Reduction (e.g., H₂, Pd/C) H Protected 7-Deaza- 2',3'-dideoxyguanosine E->H 5. Conversion to 7-deaza (Base Modification) F Protected 7-Iodo-7-deaza- 2',3'-dideoxyguanosine G 7-Iodo-7-deaza- 2',3'-dideoxyguanosine F->G 7. Deprotection (e.g., TBAF) H->F 6. Iodination (e.g., NIS)

Caption: Proposed synthetic workflow for 7-Iodo-7-deaza-2',3'-dideoxyguanosine.

Detailed Experimental Protocol (Hypothetical)
  • Protection of the Sugar: The 5'-hydroxyl group of guanosine is protected, typically using a silyl protecting group like tert-butyldimethylsilyl chloride (TBDMSCl), to prevent its participation in subsequent reactions.[8]

  • Xanthate Formation: The vicinal 2' and 3' hydroxyl groups are converted into a bisxanthate ester. This is a critical step that prepares the sugar for radical deoxygenation. The choice of an appropriate alkylating agent is crucial for good yields.[8][9]

  • Radical Deoxygenation/Elimination: Treatment of the bisxanthate with a radical initiator (like AIBN) and a radical mediator (like tris(trimethylsilyl)silane, a less toxic alternative to tributyltin hydride) induces a deoxygenation-elimination reaction, yielding the 2',3'-unsaturated (didehydro-dideoxy) nucleoside.[9]

  • Reduction of the Double Bond: The double bond in the sugar ring is reduced, for example, by catalytic hydrogenation (H₂ over Pd/C), to yield the protected 2',3'-dideoxyguanosine.[8]

  • Conversion to 7-Deazaguanine: This step involves chemical modification to transform the purine ring into a pyrrolo[2,3-d]pyrimidine system. This is a complex transformation that may involve ring-opening and re-closure strategies. A more direct approach, if feasible, would be to start with a pre-formed 7-deazaguanine base and perform a glycosylation reaction with a suitably protected 2',3'-dideoxyribose derivative.

  • Iodination: The 7-deaza position (now C7) is susceptible to electrophilic substitution. Iodination can be achieved using an electrophilic iodine source such as N-Iodosuccinimide (NIS).

  • Deprotection: Finally, the protecting group on the 5'-hydroxyl is removed, commonly with a fluoride source like tetrabutylammonium fluoride (TBAF), to yield the final product.[9]

This self-validating protocol relies on well-established reactions in nucleoside chemistry. Each step can be monitored by standard analytical techniques like TLC and the final product purified by column chromatography and characterized by NMR and mass spectrometry.

Mechanism of Action and Biological Applications

The biological activity of 7-Iodo-7-deaza-2',3'-dideoxyguanosine is a direct consequence of its structure, primarily functioning as a DNA chain terminator.

DNA Polymerase Inhibition

The primary mechanism of action involves its intracellular conversion to the 5'-triphosphate form by host or viral kinases. This triphosphate analog is then recognized by DNA polymerases as a substrate, competing with the natural deoxyguanosine triphosphate (dGTP).

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Consequence Compound 7-Iodo-7-deaza-ddG ddGTP 7-Iodo-7-deaza-ddGTP Compound->ddGTP Kinases (Phosphorylation) Polymerase DNA Polymerase ddGTP->Polymerase Substrate Binding Terminated_DNA Chain-Terminated DNA Polymerase->Terminated_DNA Incorporation & Termination DNA_Template DNA Template-Primer DNA_Template->Polymerase Result Inhibition of DNA Replication Terminated_DNA->Result

Caption: Mechanism of DNA chain termination by 7-Iodo-7-deaza-2',3'-dideoxyguanosine.

Once incorporated, the absence of the 3'-OH group makes it impossible for the polymerase to form a phosphodiester bond with the next incoming nucleotide, leading to immediate and irreversible termination of DNA synthesis.[10][11]

Applications in Biotechnology
  • Sanger Sequencing: As a dideoxynucleotide analog, it is a perfect candidate for use in Sanger DNA sequencing. Its incorporation at guanine positions generates a ladder of DNA fragments of varying lengths, each ending with the analog.

  • PCR of GC-Rich Regions: The 7-deaza modification is particularly valuable for amplifying and sequencing DNA templates with high Guanine-Cytosine (GC) content. High GC content can lead to the formation of stable secondary structures (like hairpins) that stall DNA polymerase. By replacing dGTP with 7-deaza-dGTP (or a mix), the stability of these structures is reduced because the Hoogsteen hydrogen bonding potential is eliminated, allowing for more efficient amplification.[1][2]

Potential as an Antiviral Agent

The principle of chain termination is a cornerstone of antiviral therapy, particularly against reverse transcribing viruses like HIV and Hepatitis B Virus (HBV).[12][13] Many approved antiviral drugs are 2',3'-dideoxynucleoside analogs.[4]

  • Mechanism: Viral reverse transcriptases or polymerases often have a higher affinity for nucleoside analogs than host cell DNA polymerases, providing a window of therapeutic selectivity. By being preferentially incorporated into the viral genome, the drug can halt viral replication with less impact on the host's cells.[13]

  • Spectrum of Activity: The broad family of 7-deazapurine nucleosides has shown activity against a range of viruses, including RNA viruses like Dengue virus.[14][15][16] While specific data for 7-Iodo-7-deaza-2',3'-dideoxyguanosine is needed, its structural class suggests it is a strong candidate for broad-spectrum antiviral screening.

Potential as an Anticancer Agent

Certain 7-deazapurine nucleosides exhibit potent cytotoxic activity against cancer cell lines.[14] The mechanism often involves phosphorylation and subsequent incorporation into both RNA and DNA, leading to DNA damage and apoptosis.[15] While dideoxynucleosides are less commonly used as anticancer agents due to their specific action on DNA synthesis, the dual modification present in this molecule could present novel mechanisms of cytotoxicity that warrant investigation.

Conclusion and Future Directions

7-Iodo-7-deaza-2',3'-dideoxyguanosine is a meticulously designed molecule that combines two powerful modifications in nucleoside chemistry. The 7-deaza core addresses challenges in DNA amplification and provides a scaffold for further functionalization, while the 2',3'-dideoxy sugar confers the potent and well-understood mechanism of DNA chain termination.

Its immediate and proven utility lies in the realm of molecular biology as a tool to unravel genetic information. However, its structural similarity to successful antiviral drugs and other biologically active 7-deazapurines strongly suggests a promising, yet underexplored, therapeutic potential. Future research should focus on a full-scale synthesis and purification of this compound, followed by a comprehensive evaluation of its activity against a panel of viral polymerases and in cell-based models of viral infection and cancer. Such studies will be critical to fully unlock the potential of this versatile nucleoside analog.

References

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  • Perlíková, P. & Hocek, M. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Available at: [Link]

  • Tichý, M. et al. (2018). Synthesis and Cytotoxic and Antiviral Profiling of Pyrrolo- and Furo-Fused 7-Deazapurine Ribonucleosides. Journal of Medicinal Chemistry. Available at: [Link]

  • Ah-Mee, M. et al. (1990). Cellular pharmacology and anti-HIV activity of 2',3'-dideoxyguanosine. Molecular Pharmacology. Available at: [Link]

  • Džubák, P. et al. (2018). Cytotoxic Activity of Nucleosides 22a−i, 24a−i, and 26a−h MTS, IC 50 (μM) XTT, IC 50 (μM). ResearchGate. Available at: [Link]

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  • Jung, A. et al. (2002). 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Molecular Pathology. Available at: [Link]

  • Džubák, P. et al. (2009). 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Uenishi, J. et al. (1991). Synthesis of Some 2′,3′-Didehydro-2′,3′-dideoxynucleosides and 2. Nucleosides and Nucleotides. Available at: [Link]

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  • Chun, B. K. et al. (2012). Synthesis and Anti-HCV Activity of a Novel 2′,3′-Dideoxy-2′-α-fluoro-2′-β-C-methyl Guanosine Phosphoramidate Prodrug. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wu, K. J. et al. (1994). 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • BioRxiv. (2025). A novel NGS-compatible Enzymatic Strategy Enables Carryover Contamination Removal and Enhances Sequencing Performance. bioRxiv. Available at: [Link]

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  • Manoharan, M. et al. (1997). Biophysical and antisense properties of oligodeoxynucleotides containing 7-propynyl-, 7-iodo- and 7-cyano-7-deaza-2-amino-2'-deoxyadenosines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Seela, F. et al. (2020). 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Acta Crystallographica Section C Structural Chemistry. Available at: [Link]

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  • Seela, F. et al. (2003). base pairing properties of 8-aza-7-deaza-2'-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation. Nucleic Acids Research. Available at: [Link]

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A Senior Application Scientist's Guide to Chain-Termination Sequencing: 7-Iodo-7-deaza-ddGTP vs. Standard ddGTP

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the mechanism of action of standard dideoxynucleoside triphosphates (ddGTP) and a functionally enhanced analog, 7-iodo-7-deaza-ddGTP, in the context of Sanger DNA sequencing. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the molecular nuances that underpin one of molecular biology's foundational techniques.

Part 1: The Foundation - Chain Termination with Standard ddGTP

The Sanger sequencing method, or the chain-termination method, is predicated on the controlled interruption of in vitro DNA synthesis.[1][2] DNA polymerases synthesize new DNA strands by adding deoxynucleoside triphosphates (dNTPs) to the 3'-hydroxyl (-OH) group of a growing chain.[3] This 3'-OH group is critical, acting as a nucleophile to attack the incoming nucleotide's phosphate group, thereby forming a phosphodiester bond that extends the DNA backbone.[4]

Standard dideoxynucleoside triphosphates (ddNTPs), including ddGTP, are the linchpins of this method.[1] They are structurally analogous to dNTPs but with a critical modification: the absence of the 3'-OH group on the deoxyribose sugar.[5][6][7] When a DNA polymerase incorporates a ddNTP into a growing DNA strand, the lack of this 3'-OH "hook" makes it impossible to form the next phosphodiester bond.[8][9] This event effectively and irreversibly terminates the extension of that specific DNA fragment.[5]

By including a low concentration of ddNTPs alongside a much higher concentration of standard dNTPs, a nested set of DNA fragments is generated, each terminating at a different position where the ddNTP was incorporated.[2] When these fragments are separated by size using capillary electrophoresis, the sequence of the original DNA template can be determined.[10]

The Challenge: Limitations of Standard dGTP and ddGTP

While foundational, the use of standard dGTP and its terminating analog ddGTP is not without its challenges, particularly when sequencing DNA regions rich in guanine and cytosine (GC-rich regions). These regions are prone to forming stable secondary structures, such as hairpins and G-quadruplexes. This is due to Hoogsteen base pairing, an alternative hydrogen bonding pattern that can occur in addition to standard Watson-Crick pairing.

These secondary structures can cause the DNA polymerase to stall or dissociate from the template, leading to a phenomenon known as "DNA compression" in the sequencing data. This manifests as bands on a gel running closer together than they should, or as overlapping and unresolvable peaks in a chromatogram, making the underlying sequence difficult or impossible to decipher.[1]

Part 2: The Innovation - Overcoming Compression with 7-Deaza Analogs

To address the issue of DNA compression, modified nucleotide analogs were developed. The first significant innovation was the introduction of 7-deaza-dGTP.

Mechanism of 7-Deaza-dGTP

In this analog, the nitrogen atom at the 7th position of the guanine purine ring is replaced with a carbon atom. This seemingly minor substitution has a profound impact: it eliminates the ability of that guanine base to form Hoogsteen hydrogen bonds. By disrupting the formation of these alternative base-pairing interactions, 7-deaza-dGTP effectively destabilizes the secondary structures in GC-rich regions. When DNA polymerase encounters these regions, the template is more linear and accessible, allowing for smoother processivity and significantly reducing compressions in the sequencing data.

Part 3: The Refinement - 7-Iodo-7-deaza-ddGTP for Enhanced Performance

Building upon the success of the 7-deaza modification, 7-iodo-7-deaza-ddGTP introduces a second modification: the addition of a bulky iodine atom at the newly created 7-position. This terminator analog combines the benefits of the deaza modification with new, advantageous properties.

Dual Mechanism of Action: 7-Iodo-7-deaza-ddGTP
  • Resolving Secondary Structures: Like its non-iodinated counterpart, the 7-deaza backbone prevents Hoogsteen base pairing, thereby mitigating GC-rich compression artifacts.

  • Improving Peak Uniformity: The large iodine atom alters the electronic properties and steric bulk of the nucleotide. This modification can influence the kinetics of its incorporation by DNA polymerase. Some polymerases, like Taq polymerase, exhibit a bias, incorporating certain ddNTPs more readily than others, which leads to uneven peak heights in the sequencing chromatogram. The presence of the iodine can "equalize" the incorporation efficiency of the 7-iodo-7-deaza-ddGTP relative to the other three standard ddNTPs (ddATP, ddCTP, ddTTP). This results in more uniform peak heights in the sequencing data, which simplifies base-calling and improves the overall quality and accuracy of the sequence read. Some studies have shown that certain polymerases, such as the T7 DNA polymerase, incorporate ddNTPs more uniformly than other enzymes, and the use of modified terminators can help achieve similar uniformity with other common polymerases.[11]

Comparative Summary
FeatureStandard ddGTP7-Iodo-7-deaza-ddGTP
Core Mechanism Chain Termination (lacks 3'-OH group)Chain Termination (lacks 3'-OH group)
Structure Standard guanine baseGuanine base modified with a Carbon at position 7 and an Iodine atom at position 7.
Effect on Secondary Structure None; allows Hoogsteen base pairing, leading to potential GC compressions.Prevents Hoogsteen base pairing, destabilizing secondary structures and resolving GC compressions.
Interaction with Polymerase Incorporation efficiency can be variable, leading to uneven peak heights.The bulky iodine atom can modulate polymerase interaction, often leading to more uniform incorporation and even peak heights.
Optimal Use Case General sequencing of templates with low to moderate GC content.Sequencing of GC-rich templates, repetitive sequences, and templates known to cause compressions or uneven peaks.

Part 4: Visualizing the Mechanisms

To better understand the structural differences and their functional consequences, the following diagrams illustrate the key molecular players and their interactions.

G_Structures cluster_standard Standard Guanine cluster_deaza 7-Deaza-Guanine cluster_iodo 7-Iodo-7-deaza-Guanine G Guanine N7 N7 (Nitrogen) G->N7 H-bond acceptor for Hoogsteen pairing DeazaG 7-Deaza-Guanine C7 C7 (Carbon) DeazaG->C7 Prevents Hoogsteen H-bond formation IodoDeazaG 7-Iodo-7-deaza-Guanine C7_I C7-I (Iodine on Carbon) IodoDeazaG->C7_I Adds steric bulk, influences polymerase

Caption: Molecular comparison of guanine and its modified analogs.

Sequencing_Workflow cluster_prep Reaction Setup cluster_reactionA Reaction A: Standard Termination cluster_reactionB Reaction B: Modified Termination cluster_results Analysis Template GC-Rich DNA Template MixA Mix A Template->MixA MixB Mix B Template->MixB Primer Sequencing Primer Primer->MixA Primer->MixB Polymerase DNA Polymerase Polymerase->MixA Polymerase->MixB dNTPs Standard dNTPs (dATP, dCTP, dTTP, dGTP) dNTPs->MixA ddGTP Standard ddGTP ddGTP->MixA PCR Sanger Sequencing PCR MixA->PCR Deaza_dGTP 7-deaza-dGTP (replaces dGTP) Deaza_dGTP->MixB Iodo_ddGTP 7-iodo-7-deaza-ddGTP Iodo_ddGTP->MixB MixB->PCR Capillary Capillary Electrophoresis PCR->Capillary ResultA Result A: Potential compression, uneven peaks Capillary->ResultA from Mix A ResultB Result B: Resolved compression, uniform peaks Capillary->ResultB from Mix B

Caption: Experimental workflow for comparing standard vs. modified terminators.

Part 5: Experimental Protocol - A Self-Validating Comparative Assay

This protocol is designed to empirically validate the performance of 7-iodo-7-deaza-ddGTP against standard ddGTP on a known problematic template. The system is self-validating because a successful outcome with the modified terminator directly contrasts with the expected failure or poor quality from the standard terminator on the same GC-rich template.

Objective: To compare the sequencing data quality from a GC-rich template using a standard terminator mix versus a mix containing 7-deaza-dGTP and 7-iodo-7-deaza-ddGTP.

Materials:

  • Purified plasmid DNA or PCR product with a known GC-rich region (>70% GC content).

  • Sequencing primer specific to the template.

  • High-quality thermostable DNA polymerase (e.g., Taq or a blend optimized for sequencing).

  • Standard dNTP mix (dATP, dCTP, dGTP, dTTP).

  • GC-rich optimized dNTP mix (dATP, dCTP, 7-deaza-dGTP, dTTP).

  • Standard BigDye™ Terminator v3.1 mix (or equivalent, containing ddATP, ddCTP, ddGTP , ddTTP with fluorescent labels).

  • Custom or specialized terminator mix where standard ddGTP is replaced with 7-iodo-7-deaza-ddGTP . (Note: In practice, this is often part of a pre-made sequencing chemistry solution for GC-rich templates).

  • Sequencing reaction buffer.

  • Nuclease-free water.

  • Thermal cycler.

  • Post-reaction cleanup kit (e.g., ethanol/EDTA precipitation or column-based).

  • Capillary electrophoresis DNA analyzer.

Methodology:

  • Template and Primer Quantification:

    • Quantify the DNA template and primer using a spectrophotometer or fluorometer. Accurate quantification is crucial for optimizing the template-to-primer ratio. A typical starting point is 100-200 ng of plasmid DNA and 3.2 pmol of primer per reaction.

  • Reaction Setup (Prepare two master mixes):

    • Reaction A (Standard): In a sterile microfuge tube, prepare a master mix for the standard reaction. For each 20 µL reaction, combine:

      • Sequencing Buffer (e.g., 5X) - 4 µL

      • Standard dNTP Mix - 1 µL

      • Standard BigDye™ Terminator Mix (with ddGTP) - 1 µL

      • DNA Polymerase - 1 µL

      • Template + Primer + Water - to a final volume of 20 µL.

    • Reaction B (Modified): In a separate tube, prepare the master mix for the modified reaction. For each 20 µL reaction, combine:

      • Sequencing Buffer (e.g., 5X) - 4 µL

      • GC-Rich dNTP Mix (with 7-deaza-dGTP) - 1 µL

      • Terminator Mix with 7-iodo-7-deaza-ddGTP - 1 µL

      • DNA Polymerase - 1 µL

      • Template + Primer + Water - to a final volume of 20 µL.

  • Thermal Cycling:

    • Aliquot the master mixes into PCR tubes and add the template/primer solution.

    • Place the tubes in a thermal cycler and run a standard cycle sequencing program. An example profile:

      • Initial Denaturation: 96°C for 1 minute.

      • 30 Cycles of:

        • Denaturation: 96°C for 10 seconds.

        • Annealing: 50°C for 5 seconds.

        • Extension: 60°C for 4 minutes.

      • Final Hold: 4°C.

  • Post-Reaction Cleanup:

    • Purify the sequencing reactions to remove unincorporated dye terminators, dNTPs, and salts, which can interfere with electrophoretic injection. Use a standardized ethanol/EDTA precipitation protocol or a spin-column kit according to the manufacturer's instructions.

  • Capillary Electrophoresis:

    • Resuspend the purified products in highly deionized formamide.

    • Denature the samples at 95°C for 3-5 minutes and immediately chill on ice.

    • Load the samples onto an automated capillary DNA analyzer (e.g., Applied Biosystems 3730xl).

  • Data Analysis and Validation:

    • Expected Result (Reaction A): The resulting chromatogram will likely show regions of compressed peaks, where distinct bases are not resolved, and potentially uneven peak heights, corresponding to the GC-rich segment of the template.

    • Expected Result (Reaction B): The chromatogram should display well-resolved, evenly spaced peaks with uniform heights throughout the GC-rich region.

    • Self-Validation: The clear improvement in data quality from Reaction B, when compared directly with Reaction A using the identical template and primer, validates the efficacy of the 7-deaza and 7-iodo-7-deaza nucleotide combination for resolving problematic sequences.

References

A comprehensive list of sources cited in this guide can be found below.

  • BYJU'S. (2020, October 1). DNA Polymerases. [Link]

  • Genetic Education. (2020, September 21). ddNTP in Sanger Sequencing- What Is It and Why We Use It?. [Link]

  • Let's Talk Academy. (2025, April 14). Role of the 3' Hydroxyl Group in DNA Synthesis Termination. [Link]

  • Wikipedia. (n.d.). DNA polymerase. [Link]

  • PNAS. (2021, June 4). Multiple deprotonation paths of the nucleophile 3′-OH in the DNA synthesis reaction. [Link]

  • Chemistry LibreTexts. (2024, March 18). 28.3: Replication of DNA. [Link]

  • ClevaLab. (2023, June 7). Sanger DNA Sequencing, From Then to Now. [Link]

  • PMC. (n.d.). DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present. [Link]

  • Vaia. (n.d.). Why are dideoxynucleoside triphosphates required for Sanger DNA sequencing?. [Link]

  • CD Genomics Blog. (2020, February 21). Sanger Sequencing: Introduction, Principle, and Protocol. [Link]

  • Microbe Notes. (2022, September 3). DNA Sequencing- Definition, Principle, Steps, Types, Uses. [Link]

  • Wikipedia. (n.d.). Sanger sequencing. [Link]

  • Raghunathpur College. (n.d.). Sanger sequencing: The chain termination method. [Link]

  • News-Medical. (2023, July 20). Challenges with Sanger Sequencing. [Link]

  • PMC. (n.d.). DNA Sequencing Methods: From Past to Present. [Link]

Sources

Technical Deep Dive: Structural Anatomy and IUPAC Nomenclature of 5-Iodo-7-Deaza-2',3'-Dideoxyguanosine

[1]

Executive Summary: The Nomenclature Crisis

In the field of nucleoside chemistry, few molecules generate as much labeling confusion as 5-iodo-7-deaza-2',3'-dideoxyguanosine .[1] This compound is a critical intermediate in the synthesis of dye-labeled terminators for Sanger sequencing.

The confusion arises from the collision of two distinct numbering systems:

  • Traditional Purine Numbering: Used by biologists to maintain homology with natural DNA bases (Adenine, Guanine).[1]

  • Systematic IUPAC Numbering: Based on the underlying heterocycle, pyrrolo[2,3-d]pyrimidine .[1]

Crucial Insight: The label "5-iodo-7-deaza" is a colloquial hybrid.[1] In strict IUPAC terms, the iodine is at position 5 of the pyrrolo[2,3-d]pyrimidine ring.[1] However, this same atom corresponds to position 7 in the traditional purine system.[1] Consequently, vendors and papers often use "5-iodo-7-deaza" (hybrid) or "7-iodo-7-deaza" (purine-mimic) to refer to the exact same molecule .[1]

Structural Anatomy & Numbering Resolution

To ensure experimental reproducibility, researchers must be able to translate between these systems.[1] The following diagram and table definitively map the atomic positions.

Visualization: Purine vs. Pyrrolo[2,3-d]pyrimidine[1][2]

NumberingComparisoncluster_0Traditional Purine Numbering(Biologist's View)cluster_1Systematic IUPAC Numbering(Chemist's View: Pyrrolo[2,3-d]pyrimidine)P_N9N9P_C8C8P_N9->P_C8P_N7C7*Site of Modification(7-deaza / 7-iodo)P_C8->P_N7P_C5C5P_N7->P_C5I_C5C5*Site of Modification(5-iodo)P_N7->I_C5Identity MappingP_C4C4P_C5->P_C4P_C4->P_N9I_N7N7I_C7aC7aI_N7->I_C7aI_C4aC4aI_C7a->I_C4aI_C6C6I_C6->I_N7I_C5->I_C6I_C4a->I_C5

Caption: Comparative mapping of the critical modification site. The "7-deaza" position (Purine C7) is structurally identical to the IUPAC C5 position.[1]

The Translation Matrix
FeatureTraditional Purine SystemSystematic IUPAC System
Core Scaffold 7-deazaguanine2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Nitrogen Removal N7 replaced by Carbon (C7)N/A (Skeleton is defined as pyrrole-fused)
Iodine Attachment Position 7 (C7)Position 5 (C5)
Sugar Attachment N9N7
Full Name 7-iodo-7-deaza-2',3'-dideoxyguanosine2-amino-7-(2,3-dideoxy-β-D-glycero-pentofuranosyl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Technical Note: The confusion is exacerbated because the "7-deaza" prefix explicitly references the purine system (implying the modification is at 7), while "5-iodo" references the pyrrolo system.[1] When ordering custom synthesis, always provide the CAS Number (e.g., analogs related to CAS 114753-36-5 for the deoxy version) or a chemical structure file (.mol) to avoid receiving the wrong regioisomer.[1]

Synthesis Protocol: Regioselective Iodination

The synthesis of 5-iodo-7-deaza-ddG typically proceeds via the iodination of the 7-deazaguanine scaffold. The 7-deaza position (IUPAC C5) is electron-rich, making it susceptible to electrophilic aromatic substitution.[1]

Mechanistic Pathway

The reaction utilizes N-Iodosuccinimide (NIS) as the source of electrophilic iodine (

1
Step-by-Step Protocol

Based on methodologies established by Seela et al. and optimized for dideoxy scaffolds.[1]

Reagents:

  • Substrate: 7-Deaza-2',3'-dideoxyguanosine (ddG analog).[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Purification: Silica Gel 60 or Reverse Phase HPLC (C18).

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 7-deaza-2',3'-dideoxyguanosine in anhydrous DMF (approx. 10 mL per mmol). Ensure the flask is under an inert atmosphere (Argon) to prevent moisture interference.

  • Addition: Cool the solution to 0°C. Add 1.1 equivalents of NIS portion-wise over 10 minutes. Note: Protect from light, as silver/iodine salts are photosensitive.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). The product will appear as a spot with lower Rf than the starting material due to the heavy halogen atom.

  • Quenching: Quench the reaction with a saturated aqueous solution of

    
     (Sodium thiosulfate) to neutralize excess iodine.
    
  • Extraction: Evaporate DMF under reduced pressure (high vacuum). Co-evaporate with toluene to remove residual DMF.

  • Purification: Flash chromatography on silica gel. Elute with a gradient of 0-10% Methanol in Dichloromethane.

    • Yield Expectation: 75–85%.

    • Characterization:

      
       should show the disappearance of the H-7 singlet (approx.[1] 6.3–6.5 ppm) and the retention of the sugar protons.
      
Synthesis Workflow Diagram

SynthesisWorkflowStartStart: 7-Deaza-ddGReagentAdd NIS (1.1 eq) in DMFTemp: 0°C -> RTStart->ReagentIntermediateElectrophilic Attack at C7 (Purine)/ C5 (Pyrrolo)Reagent->Intermediate12-16h StirringQuenchQuench: Na2S2O3Intermediate->QuenchPurifyPurification: Silica Gel(DCM/MeOH)Quench->PurifyEndProduct: 5-Iodo-7-deaza-ddGPurify->End

Caption: Regioselective iodination workflow using N-Iodosuccinimide (NIS).

Applications and Rationale

Why utilize this specific modified nucleoside? The design solves two fundamental problems in DNA sequencing and analysis.

Resolution of Band Compression (The "7-Deaza" Effect)

In GC-rich DNA regions, natural Guanine residues form Hoogsteen hydrogen bonds via the N7 nitrogen.[1] This creates secondary structures (hairpins) that alter electrophoretic mobility, causing "band compression" where multiple peaks merge.[1]

  • Mechanism: Replacing N7 with Carbon (7-deaza) eliminates the hydrogen bond acceptor capability at this position.

  • Result: The DNA remains linear during electrophoresis, yielding clean, resolved peaks in Sanger sequencing.[1]

The Universal Linker Handle (The "5-Iodo" Effect)

The iodine atom at the IUPAC C5 position serves as an orthogonal reactive handle.

  • Chemistry: It is an ideal substrate for Pd-catalyzed Cross-Coupling (specifically Sonogashira coupling).[1]

  • Utility: Researchers can react the iodinated nucleoside with terminal alkynes carrying fluorescent dyes (e.g., Fluorescein, Rhodamine) or affinity tags (Biotin).[1]

  • Structural Integrity: This position projects the dye out of the DNA major groove, minimizing steric interference with DNA polymerase enzymes.[1]

References

  • Seela, F., & Peng, X. (2005).[1][2] Synthesis and properties of 7-substituted 7-deazapurine (pyrrolo[2,3-d]pyrimidine) 2'-deoxyribonucleosides. Current Protocols in Nucleic Acid Chemistry. Link

  • Prober, J. M., et al. (1987).[1] A system for rapid DNA sequencing with fluorescent chain-terminating dideoxynucleotides. Science. Link[1]

  • Ramzaeva, N., & Seela, F. (1996).[1] 7-Deazaguanine DNA: Oligonucleotides with a large number of 7-deazaguanine bases. Helvetica Chimica Acta. Link[1]

  • PubChem Compound Summary. (2024). 7-Deaza-7-iodo-2'-deoxyguanosine (Structural Analog). National Center for Biotechnology Information. Link

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Link

Molecular weight and extinction coefficient of 7-Iodo-7-deaza-ddG

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Spectral Analysis, and Functional Utility

Executive Summary

7-Iodo-7-deaza-2',3'-dideoxyguanosine (7-Iodo-7-deaza-ddG) is a specialized nucleoside analog critical to the evolution of automated DNA sequencing and modern genomic labeling technologies. It serves as a dual-purpose scaffold: the 2',3'-dideoxy sugar moiety acts as an obligate chain terminator in Sanger sequencing, while the 7-iodo-7-deaza nucleobase modification provides a chemically stable "handle" for attaching fluorophores or haptens via Palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) without disrupting Watson-Crick base pairing.

This guide provides the definitive physicochemical profile, spectral data, and handling protocols for researchers utilizing this compound in nucleotide synthesis and enzymatic applications.

Physicochemical Profile

The following data represents the core specifications for the nucleoside form (free acid/neutral). Researchers using the triphosphate form (7-Iodo-7-deaza-ddGTP) must account for the additional mass of the triphosphate chain and associated counterions (e.g., Lithium or Sodium salts).

Table 1: Core Chemical Specifications
ParameterValueNotes
IUPAC Name 2-amino-7-(2,3-dideoxy-β-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
Common Name 7-Iodo-7-deaza-ddG
Molecular Formula C₁₁H₁₃IN₄O₃ Nucleoside form
Molecular Weight 376.15 g/mol Calculated (Monoisotopic)
Appearance Off-white to pale yellow powderLight sensitive
Solubility DMSO (primary), DMF, MethanolLow solubility in pure water; dissolve in organic solvent before aqueous dilution.[1][2][3]
pKa ~10.3 (N1-H)Similar to Guanosine but slightly modified by 7-deaza substitution.
Spectral Properties & Extinction Coefficient

Accurate quantification of 7-Iodo-7-deaza-ddG is distinct from native Guanosine due to the electronic effects of the 7-deaza and 7-iodo substitutions. The iodine atom induces a bathochromic shift (red shift) in the absorption maximum (


).
Spectral Constants
  • Absorption Maximum (

    
    ):  272 nm – 280 nm (pH 7.0)
    
  • Molar Extinction Coefficient (

    
    ): 
    
    • 
        (Standard working value for concentration determination)
      
    • Note: Native Guanosine has a

      
       of 253 nm. The shift to ~280 nm in the 7-iodo-7-deaza analog makes it critical not  to use standard Guanosine extinction coefficients (
      
      
      
      ) for quantification, as this will lead to significant concentration errors.

Technical Insight: The 7-deaza modification (replacing N7 with C7) eliminates the N7-nitrogen electron lone pair, preventing Hoogsteen hydrogen bonding. This stabilizes the nucleobase in duplex DNA and reduces secondary structure formation in GC-rich regions, a property exploited in "GC-rich" PCR kits [1].

Functional Utility & Mechanism

The utility of 7-Iodo-7-deaza-ddG relies on three structural pillars. The diagram below illustrates the synthesis and application workflow, highlighting the role of the iodine "handle."

Figure 1: Functionalization and Application Workflow

G cluster_0 Key Chemical Transformation Substrate 7-Iodo-7-deaza-ddG (Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Sonogashira) Substrate->Coupling + Pd(0) Product Dye-Labeled ddG Nucleoside Coupling->Product C-C Bond Formation Dye Fluorophore-Alkyne (e.g., FAM/ROX) Dye->Coupling Phosphoryl Triphosphorylation (POCl3 / Pyrophosphate) Product->Phosphoryl Activation Sequencing Sanger Sequencing (Chain Termination) Phosphoryl->Sequencing Polymerase Incorporation

Caption: The iodine atom at position 7 serves as the electrophile for Palladium-catalyzed coupling with fluorescent alkynes, creating the dye-terminators used in automated sequencing.

Experimental Protocols
Protocol A: Solubilization and Storage
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (10 mM – 100 mM).

  • Procedure:

    • Equilibrate the vial to room temperature before opening to prevent condensation (the compound is hygroscopic).

    • Add DMSO to the vial to achieve the desired concentration.

    • Vortex vigorously for 30 seconds.

    • Critical Step: Verify complete dissolution by centrifugation; no pellet should remain.

  • Storage: Aliquot into light-protective (amber) tubes and store at -20°C. Avoid freeze-thaw cycles greater than 5 times.

Protocol B: Concentration Determination (Beer-Lambert Law)

Do not rely solely on gravimetric measurement for critical applications due to potential hydration or salt content.

  • Dilution: Prepare a 1:100 dilution of the stock in 100 mM Phosphate Buffer (pH 7.0). Avoid water-only dilutions as pH fluctuations can alter spectral shape.

  • Blanking: Blank the spectrophotometer with the same DMSO/Buffer ratio used in the sample.

  • Measurement: Measure Absorbance at 280 nm (

    
    ).
    
  • Calculation:

    
    
    
    • Where

      
      
      
    • 
       (path length)
      
Protocol C: Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or equivalent), 5 µm.

  • Mobile Phase A: 20 mM Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 0% to 40% B over 20 minutes.

  • Detection: UV at 280 nm.[4][5][6]

  • Acceptance Criteria: Purity > 95% (Peak Area).

References
  • Prober, J. M., Trainor, G. L., Dam, R. J., et al. (1987).[3][7] A System for Rapid DNA Sequencing with Fluorescent Chain-Terminating Dideoxynucleotides.[3][8] Science, 238(4825), 336–341.[3]

  • Seela, F., & Peng, X. (2005). 7-Functionalized 7-Deazapurine Ribonucleosides Related to 2-Aminopurine and 2,6-Diaminopurine: Synthesis, Fluorescence Properties, and Glycosylation. Journal of Organic Chemistry, 71(1), 81–90.

  • Jena Bioscience. (n.d.). 7-Iodo-7-deaza-dGTP Product Specification. Jena Bioscience Data Sheet.

  • Seela, F., & Mersmann, K. (1993). 7-Deaza-2',3'-dideoxyguanosine: Synthesis, properties and incorporation into oligodeoxyribonucleotides. Nucleic Acids Research, 21(18), 4263–4268.

Sources

Difference between 7-deaza-dGTP and 7-iodo-7-deaza-ddGTP

Author: BenchChem Technical Support Team. Date: February 2026

Structural Mechanics, Functional Divergence, and Application in GC-Rich Templates

Executive Summary

This guide delineates the critical physicochemical and functional differences between 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) and 7-iodo-7-deaza-2',3'-dideoxyguanosine-5'-triphosphate (7-iodo-7-deaza-ddGTP) . While both molecules share a modified purine core designed to disrupt secondary structures, their terminal functionality dictates mutually exclusive roles: 7-deaza-dGTP is an elongation substrate used to resolve GC-rich PCR challenges, whereas 7-iodo-7-deaza-ddGTP is a chain terminator utilized in Sanger sequencing to eliminate band compressions and normalize electrophoretic mobility.

Structural Chemistry & Mechanistic Logic

To apply these reagents effectively, one must understand the atomic-level modifications that dictate their behavior.

2.1 The "7-Deaza" Core Modification

Both molecules replace the Nitrogen at position 7 (N7) of the guanine ring with a Carbon atom (C7).[1]

  • The Problem (Standard Guanine): The N7 atom acts as a hydrogen bond acceptor. In GC-rich regions, this allows Hoogsteen base pairing, leading to the formation of stable G-quadruplexes and hairpins. These structures stall DNA polymerases and cause "band compression" in electrophoresis.[2]

  • The Solution (7-Deaza): The C-H bond at position 7 cannot accept hydrogen bonds. This sterically and electrostatically prevents Hoogsteen pairing without disrupting standard Watson-Crick base pairing (C-G). The result is a linearized DNA template that polymerases can traverse easily.

2.2 The Divergence: Elongator vs. Terminator

The functional split occurs at the sugar moiety and the C7 substituent.

Feature7-deaza-dGTP 7-iodo-7-deaza-ddGTP
3' Position Hydroxyl (-OH) Hydrogen (-H)
C7 Substituent Hydrogen (-H)Iodine (-I)
Polymerase Action Incorporation & Extension Incorporation & Termination
Primary Role PCR Amplification of GC-rich DNASanger Sequencing / Genotyping
Thermodynamics Lowers

of amplicon
Eliminates compression; alters mobility
2.3 Visualization of Chemical Logic

The following diagram illustrates the structural relationship and the "decision tree" a polymerase faces when encountering these substrates.

G cluster_outcomes Functional Outcome dGTP Standard dGTP (N7 present, 3'-OH present) DeazaCore 7-Deaza Modification (N7 -> C7) dGTP->DeazaCore Chemical Synthesis Deaza_dGTP 7-deaza-dGTP (Elongator) DeazaCore->Deaza_dGTP Retain 3'-OH Iodo_ddGTP 7-iodo-7-deaza-ddGTP (Terminator) DeazaCore->Iodo_ddGTP Remove 3'-OH Add 7-Iodo Ext Continued DNA Synthesis (Linearized GC-rich strands) Deaza_dGTP->Ext Term Irreversible Chain Termination (Band Compression Resolved) Iodo_ddGTP->Term

Figure 1: Structural derivation and functional divergence. The 7-deaza modification is the shared foundation for secondary structure resolution, while the 3'-modification dictates the biological outcome.

Deep Dive: 7-deaza-dGTP in PCR Amplification[1][4][5]
3.1 Mechanism of Action

When substituted for dGTP (partially or fully) in a PCR reaction, 7-deaza-dGTP lowers the melting temperature (


) of the resulting amplicon.[1] By preventing intramolecular G-quartets, it allows the polymerase to read through regions that would otherwise cause "stuttering" or premature detachment.
3.2 Protocol: GC-Rich PCR (>60% GC)

Context: Standard PCR fails to amplify a promoter region with 75% GC content.

Reagents:

  • Standard Taq or High-Fidelity Polymerase (e.g., Q5, Phusion).

  • 10mM 7-deaza-dGTP stock.[3]

  • 10mM Standard dNTP mix.

Workflow:

  • Ratio Optimization: Do not replace dGTP 100% immediately, as 7-deaza-G pairs more weakly with Cytosine, potentially reducing yield. A 3:1 ratio (7-deaza:standard) is the industry standard starting point [1].

  • Reaction Setup (50 µL):

    • Buffer (10x): 5 µL

    • Forward/Reverse Primers (10 µM): 1 µL each

    • Template DNA: 10-50 ng

    • dATP, dCTP, dTTP (10mM): 1 µL each

    • dGTP (10mM): 0.25 µL

    • 7-deaza-dGTP (10mM): 0.75 µL

    • Polymerase: 1 U

    • Water: to 50 µL

  • Cycling Parameters:

    • Denaturation: 95°C for 30s (Extend to 5 min if using Hot Start).

    • Annealing:Lower by 2-5°C compared to standard dGTP protocols. The 7-deaza substitution lowers the duplex stability.[1]

    • Extension: Standard times (30-60s/kb).

Troubleshooting:

  • Low Yield: Increase MgCl2 concentration. 7-deaza-dGTP incorporation efficiency can be Mg-dependent.[1]

  • Non-specific bands: Increase annealing temperature slightly (the 7-deaza destabilization might have made primers too promiscuous).

Deep Dive: 7-iodo-7-deaza-ddGTP in Sanger Sequencing
4.1 Mechanism of Action

In Sanger sequencing, "band compression" occurs when GC-rich fragments form hairpins during electrophoresis.[2] A fragment of length


 might migrate faster than 

, causing peaks to overlap or swap order.
  • 7-deaza effect: Eliminates the hairpin, linearizing the ssDNA for predictable migration.

  • 7-iodo effect: The iodine atom increases the molecular weight of the terminator. This "mass-tagging" helps normalize the electrophoretic mobility shift caused by the dye or the base modification itself, ensuring that the spacing between peaks remains uniform [2].

  • ddGTP effect: The lack of 3'-OH ensures that once incorporated, no further nucleotides can be added, creating the distinct fragment lengths required for sequencing.[4]

4.2 Protocol: Resolving Compressions in Cycle Sequencing

Context: A sequencing trace shows overlapping peaks (N+1 under N) in a GC-rich region.

Reagents:

  • Cycle Sequencing Kit (e.g., BigDye or equivalent).

  • 7-iodo-7-deaza-ddGTP (often supplied as part of a "GC-Rich Sequencing Buffer" or specialized terminator mix).

Workflow:

  • Substitution: Unlike PCR, where we mix ratios, in terminator mixes, the manufacturer often pre-optimizes the ratio of dNTPs to ddNTPs. If preparing a manual mix, replace standard ddGTP with 7-iodo-7-deaza-ddGTP.

  • Template Linearization:

    • Add 5% DMSO or 1M Betaine to the sequencing reaction to assist the 7-deaza analog in relaxing the template.

  • Thermal Cycling:

    • 96°C Denaturation (crucial for GC regions).

    • 50°C Annealing.

    • 60°C Extension (4 minutes). Note: Longer extension times are required for 7-deaza/iodo analogs as polymerases incorporate them more slowly than standard nucleotides.

Comparative Summary Table
Parameter7-deaza-dGTP7-iodo-7-deaza-ddGTP
Chemical Formula


(approx)
Hoogsteen Blocking Yes (C7-H)Yes (C7-I)
Chain Extension? YES (Has 3'-OH)NO (Has 3'-H)
Key Application PCR, cDNA synthesis, LabelingSanger Sequencing, SNP Genotyping
Effect on

Lowers

significantly
N/A (Terminal base)
Gel Mobility Standard (mostly)Retarded (due to Iodine mass)
Workflow Integration Diagram

The following diagram maps the decision process for researchers choosing between these two molecules based on their experimental goals.

Workflow Start Experimental Goal: Analyze GC-Rich DNA Decision Is the goal Amplification or Sequencing? Start->Decision Path_PCR Goal: PCR Amplification (Need full length product) Decision->Path_PCR Amplification Path_Seq Goal: Sanger Sequencing (Need terminated fragments) Decision->Path_Seq Readout Action_PCR Use 7-deaza-dGTP (Mix 3:1 with dGTP) Path_PCR->Action_PCR Action_Seq Use 7-iodo-7-deaza-ddGTP (As Terminator) Path_Seq->Action_Seq Result_PCR Result: High Yield, Linearized Amplicon Action_PCR->Result_PCR Result_Seq Result: Clean Trace, No Compression Artifacts Action_Seq->Result_Seq

Figure 2: Decision matrix for reagent selection based on experimental intent.

References
  • Seela, F., et al. (1982). "Synthesis of 7-deaza-2'-deoxyguanosine and its 5'-triphosphate: Properties and application in PCR." Nucleic Acids Research.

  • Sanger, F., et al. (1977).[1][4][5] "DNA sequencing with chain-terminating inhibitors."[2] Proceedings of the National Academy of Sciences. (Foundational context for ddNTPs).

  • Mizusawa, S., et al. (1986). "Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP." Nucleic Acids Research.

  • New England Biolabs. "7-deaza-dGTP Technical Guide." (General protocol grounding).

  • Thermo Fisher Scientific. "BigDye Terminator v3.1 Cycle Sequencing Kit Protocol." (Context for dye-labeled terminators).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, mechanistic utility, and sourcing protocols for 7-Iodo-7-deaza-2',3'-dideoxyguanosine , a critical intermediate in the synthesis of fluorescently labeled chain terminators for DNA sequencing.

Executive Summary

7-Iodo-7-deaza-2',3'-dideoxyguanosine (7-I-7-deaza-ddG) is a modified nucleoside analog serving as a foundational scaffold in modern genomic technologies. It functions primarily as a universal precursor for dye-terminators used in Sanger sequencing.

Its tripartite structural modification serves three distinct roles:

  • 2',3'-Dideoxy: Enforces obligate chain termination during DNA polymerization.

  • 7-Deaza: Eliminates N7-nitrogen Hoogsteen base-pairing, resolving "band compression" artifacts in GC-rich sequencing data.

  • 7-Iodo: Provides a chemically reactive handle (aryl halide) for attaching fluorophores via palladium-catalyzed cross-coupling (e.g., Sonogashira) without disrupting Watson-Crick base pairing.

Chemical Identity & Properties

Core Identification Data
PropertySpecification
Chemical Name 7-Iodo-7-deaza-2',3'-dideoxyguanosine
CAS Number 114748-67-3
Synonyms 5-Iodo-2',3'-dideoxy-7-deazaguanosine; 7-I-ddc7G
Molecular Formula C₁₁H₁₃IN₄O₃
Molecular Weight 376.15 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, slightly soluble in water
Purity Standard ≥98% (HPLC) required for downstream triphosphate synthesis
Structural Visualization

The following diagram illustrates the specific modification sites on the guanosine scaffold.

G Figure 1: Structural Logic of 7-Iodo-7-deaza-ddG cluster_0 Chemical Structure Features Base 7-Deaza-Guanine Base Mod1 7-Deaza (C instead of N7) Prevents Hoogsteen Bonding Base->Mod1 Modification 1 Mod2 7-Iodo (Iodine at C7) Reactive Handle for Dyes Base->Mod2 Modification 2 Sugar 2',3'-Dideoxyribose Base->Sugar N-Glycosidic Bond Mod3 3'-H (No OH) Chain Termination Sugar->Mod3 Modification 3

Caption: The 7-deaza modification stabilizes the helix, while the 7-iodo group projects into the major groove, allowing dye attachment without steric hindrance to the polymerase.

Supplier Search & Sourcing Strategy

Finding this specific intermediate can be challenging because many suppliers list the deoxy (dG) version or the triphosphate (ddGTP) form. You must verify the CAS number to ensure you are buying the nucleoside precursor (CAS 114748-67-3) and not the downstream triphosphate.

Primary Suppliers (Verified Listings)

Note: Availability fluctuates; always confirm batch purity.

SupplierProduct Name / Catalog RefRelevance
Santa Cruz Biotechnology 7-Iodo-7-deaza-dideoxyguanosineHigh. Explicitly lists the dideoxy form for research use.
Ulcho Biochemical 7-Iodo-7-Deaza-ddG (CAS 114748-67-3)High. Specialized in modified nucleosides.[1]
ChemGenes Custom / InquiryMedium. Lists 7-deaza-7-iodo-dG (deoxy); often synthesizes ddG on request.
Jena Bioscience Precursors & TriphosphatesMedium. Primary source for the triphosphate (ddGTP) or propargylamino derivatives.
Critical Sourcing Checkpoints (Self-Validation)

When contacting suppliers, validate the product using this checklist to avoid common errors:

  • Check the Sugar: Explicitly ask, "Is the sugar 2',3'-di deoxyribose?" (Many catalog errors swap deoxy/dideoxy).

  • Check the 3' Position: Confirm there is no hydroxyl group at the 3' position.

  • CAS Verification: Cross-reference with 114748-67-3 .[1][2] If the supplier gives CAS 172163-62-1, they are selling you the deoxy (dG) form, which will not terminate sequencing reactions.

Technical Workflow: From Nucleoside to Dye-Terminator

The primary utility of 7-I-7-deaza-ddG is as a substrate for creating fluorescently labeled terminators. The iodine atom allows for the attachment of fluorescent dyes (e.g., Fluorescein, Rhodamine, Cyanine) via a linker.

Workflow Diagram

Workflow Start Starting Material 7-Iodo-7-deaza-ddG (CAS 114748-67-3) Step1 Step 1: Sonogashira Coupling (Pd(0), CuI, Propargyl-amine linker) Start->Step1 Activation Inter1 Intermediate 7-(3-amino-1-propynyl)-7-deaza-ddG Step1->Inter1 Linker Attachment Step2 Step 2: Dye Conjugation (NHS-Ester Fluorophore + Amine) Inter1->Step2 Labeling Inter2 Labeled Nucleoside Dye-Linker-ddG Step2->Inter2 Conjugation Step3 Step 3: Triphosphorylation (POCl3 / Pyrophosphate) Inter2->Step3 Phosphorylation Final Final Product Dye-Labeled ddGTP (Ready for Sequencing) Step3->Final Purification (HPLC)

Caption: The iodine atom is replaced by a linker arm (Step 1) before the triphosphate moiety is added (Step 3) to ensure stability.

Experimental Protocol: Sonogashira Coupling (Linker Attachment)

This protocol describes the attachment of a propargylamino linker to the 7-iodo position, a prerequisite for dye labeling.

Reagents:

  • 7-Iodo-7-deaza-ddG (1 eq)[1]

  • N-Trifluoroacetyl-propargylamine (3-5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.1 eq)

  • Copper(I) iodide (0.2 eq)

  • Triethylamine (TEA) / DMF (Solvent system)

Methodology:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon. Oxygen inhibits the Pd-catalyst.

  • Dissolution: Dissolve 7-Iodo-7-deaza-ddG in anhydrous DMF. Add TEA (base) to neutralize the HI byproduct.

  • Catalyst Addition: Add CuI and Pd(PPh3)4. The solution should darken slightly.

  • Coupling: Add the propargyl linker dropwise. Stir at room temperature for 4–12 hours. Monitor by TLC (Silica, 10% MeOH in DCM). The product will be more polar than the starting iodide.

  • Purification: Evaporate DMF under reduced pressure. Purify via silica gel flash chromatography.

  • Outcome: The iodine is replaced by the alkyne linker, creating a "linker-ready" nucleoside.

Handling & Storage Guidelines

  • Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to UV or bright ambient light can cause homolytic cleavage of the iodine, degrading the starting material. Store in amber vials wrapped in foil.

  • Temperature: Store lyophilized powder at -20°C . Solutions (in DMSO/DMF) should be aliquoted to avoid freeze-thaw cycles.

  • Safety: Treat as a potential mutagen. Although dideoxy compounds are chain terminators, they can interfere with cellular replication if internalized. Use standard PPE.

References

  • Prober, J. M., et al. (1987). "A system for rapid DNA sequencing with fluorescent chain-terminating dideoxynucleotides." Science, 238(4825), 336-341. Link

    • Foundational paper establishing the use of 7-deaza-7-iodo linkers for dye-termin
  • Seela, F., & Berg, H. (1982). "7-Deaza-2'-deoxyguanosine: Synthesis and properties of oligodeoxynucleotides containing 7-substituted 7-deazaguanines." Journal of Organic Chemistry. Describes the synthesis and stability of 7-deaza purines.
  • Santa Cruz Biotechnology. "7-Iodo-7-deaza-dideoxyguanosine Product Data." Link

    • Commercial source valid
  • Jena Bioscience. "Nucleotide Analogs and Sequencing Reagents." Link

    • Reference for downstream triphosphate applic
  • PubChem Compound Summary. "7-Deaza-7-iodo-2'-deoxyguanosine" (Related Structure). Link

    • Used for structural verific

Sources

Methodological & Application

Synthesis of dye-labeled terminators using 7-Iodo-7-deaza-2',3'-dideoxyguanosine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Dye-Labeled Terminators using 7-Iodo-7-deaza-2',3'-dideoxyguanosine

Executive Summary & Strategic Rationale

The synthesis of dye-labeled dideoxynucleotides (dye-terminators) is the foundational chemistry of automated DNA sequencing. Among the four bases, Guanosine presents unique challenges due to its propensity for secondary structure formation (G-quadruplexes) and Hoogsteen base pairing, which causes "band compression" in electrophoretic separation.

To resolve this, 7-deaza-2',3'-dideoxyguanosine is utilized. The nitrogen at the 7-position is replaced with a carbon, preventing Hoogsteen hydrogen bonding while maintaining Watson-Crick pairing. The 7-iodo derivative (7-I-7-deaza-ddG) serves as the critical orthogonal "handle" for attaching fluorescent dyes via palladium-catalyzed cross-coupling.

This guide details the synthesis of a dye-labeled terminator starting from 7-I-7-deaza-ddG. We employ a "Linker-First / Protect-then-Phosphorylate" strategy. This approach is superior to labeling the triphosphate directly because it allows for silica-gel purification of the nucleoside intermediate, ensuring higher purity before the complex phosphorylation step.

Strategic Workflow

The following diagram illustrates the critical path from the halogenated nucleoside to the final fluorescent terminator.

G Start 7-Iodo-7-deaza-ddG (Starting Material) Step1 Sonogashira Coupling (+ TFA-Propargylamine) Start->Step1 Pd(PPh3)4, CuI Inter1 7-(TFA-aminopropynyl)-ddG (Linker Attached) Step1->Inter1 Step2 Ludwig-Eckstein Triphosphorylation Inter1->Step2 POCl3, PPi Inter2 7-(TFA-aminopropynyl)-ddGTP Step2->Inter2 Step3 Ammonia Deprotection (Removes TFA) Inter2->Step3 NH4OH Inter3 7-aminopropynyl-7-deaza-ddGTP (Active Amine) Step3->Inter3 Step4 NHS-Ester Dye Conjugation Inter3->Step4 pH 8.5 Final Dye-Labeled Terminator (Final Product) Step4->Final

Figure 1: Synthetic pathway for generating dye-labeled 7-deaza-guanosine terminators. The trifluoroacetyl (TFA) group protects the primary amine during the harsh phosphorylation conditions.

Detailed Experimental Protocols

Protocol A: Linker Attachment via Sonogashira Coupling

Objective: Install a rigid propargylamine linker at the 7-position. The amine on the linker must be protected (TFA) to prevent side reactions during phosphorylation.

  • Reagents:

    • 7-Iodo-7-deaza-2',3'-dideoxyguanosine (1.0 eq)

    • N-Trifluoroacetyl-propargylamine (3.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq)

    • Copper(I) Iodide [CuI] (0.2 eq)

    • Triethylamine (TEA) (anhydrous)

    • DMF (anhydrous)[1]

Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 7-Iodo-7-deaza-ddG (100 mg, 0.26 mmol) in anhydrous DMF (3 mL).

  • Catalyst Addition: Add CuI (10 mg) and Pd(PPh3)4 (30 mg). The solution will darken.

  • Coupling: Add TEA (0.11 mL, 3 eq) followed by N-TFA-propargylamine (120 mg, 3 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (10% MeOH in DCM). The starting material (Rf ~0.4) should disappear, replaced by a fluorescent spot (Rf ~0.5).

  • Purification: Evaporate DMF under reduced pressure. Resuspend residue in DCM/MeOH (9:1) and purify via silica gel flash chromatography.

  • Yield: Expect 70–85% yield of 7-(3-trifluoroacetamido-1-propynyl)-7-deaza-ddG .

Protocol B: Triphosphate Synthesis (Ludwig-Eckstein)

Objective: Convert the modified nucleoside to a triphosphate.

  • Mechanism: Regioselective phosphorylation of the 5'-OH using phosphorus oxychloride, followed by displacement with pyrophosphate.

Procedure:

  • Drying: Dry the nucleoside (50 mg) overnight over P2O5 under vacuum. Dissolve in anhydrous trimethyl phosphate (0.5 mL).

  • Activation: Cool to 0°C. Add proton sponge (1.5 eq). Dropwise add POCl3 (1.3 eq). Stir for 2 hours at 0°C.

  • Pyrophosphate Attack: Add a solution of tributylammonium pyrophosphate (5.0 eq) in anhydrous DMF (1 mL) and tributylamine. Stir vigorously for 10 min.

  • Quench: Quench with 1M TEAB (Triethylammonium bicarbonate) buffer (pH 7.5).

  • Deprotection (Crucial): Add concentrated NH4OH (2 mL) to the mixture and stir at room temperature for 4 hours. This serves two purposes:

    • Hydrolyzes cyclic polyphosphates.

    • Cleaves the TFA protecting group , revealing the primary amine.

  • Purification: Purify via DEAE-Sephadex A-25 ion-exchange chromatography (gradient 0.1M to 1.0M TEAB). Isolate the triphosphate peak.

Protocol C: Dye Conjugation

Objective: Covalent attachment of the fluorophore (e.g., Rhodamine, BODIPY, or Cyanine) to the 7-aminopropynyl linker.[2][3][4][5]

Procedure:

  • Buffer Exchange: Dissolve 1 µmol of 7-aminopropynyl-7-deaza-ddGTP in 100 µL of 0.1M Sodium Carbonate buffer (pH 9.0). Note: Amine reactivity is pH-dependent; pH > 8.5 is required to deprotonate the linker amine.

  • Labeling: Add 1.5 µmol of the Dye-NHS Ester (dissolved in 20 µL anhydrous DMSO).

  • Incubation: Incubate in the dark at Room Temperature for 1 hour.

  • Final Purification: Purify using Reverse-Phase HPLC (C18 column).

    • Buffer A: 0.1M TEAA (pH 7.0)

    • Buffer B: Acetonitrile

    • Gradient: 0% to 50% B over 30 mins.

    • Self-Validation: The product will elute significantly later than the free dye and the unlabeled nucleotide.

Data Analysis & Quality Control

QC Specifications Table
ParameterSpecificationMethod of Verification
Purity > 98%RP-HPLC (260nm & Dye Abs Max)
Identity Mass matches theoreticalESI-MS (Negative Mode)
Concentration 10 mM ± 0.5 mMUV-Vis Spectroscopy (Beer-Lambert)
Functionality Read Length > 800 bpSanger Sequencing (pGEM plasmid)
Sequencing Termination Mechanism

The following diagram explains why this molecule acts as a terminator.

Termination Polymerase DNA Polymerase Active Site Incorporation Incorporation of 7-deaza-ddGTP-Dye Polymerase->Incorporation Check Check 3' Position Incorporation->Check Result No 3'-OH Group (Phosphodiester bond cannot form) Check->Result 3'-H present Signal Fluorescence Emission (Base Called) Result->Signal Chain Termination

Figure 2: Mechanism of Action. The lack of a 3'-hydroxyl group prevents the polymerase from adding the next nucleotide, permanently halting the chain. The attached dye identifies the base.

Critical Troubleshooting (Field Insights)

  • Low Coupling Yield (Sonogashira):

    • Cause: Oxidation of Pd(0) or presence of water.[3]

    • Fix: Freeze-pump-thaw degas all solvents. Use fresh Pd(PPh3)4 (should be yellow, not brown).

  • Incomplete Phosphorylation:

    • Cause: Water in the reaction (POCl3 hydrolyzes instantly).

    • Fix: Dry nucleoside over P2O5 for 24h. Use proton sponge to scavenge HCl without neutralizing the reactive intermediate.

  • Dye Hydrolysis:

    • Cause: NHS esters hydrolyze rapidly in water.

    • Fix: Dissolve NHS-dye in DMSO immediately before use. Do not store aqueous NHS solutions.

References

  • Prober, J. M., et al. (1987). "A system for rapid DNA sequencing with fluorescent chain-terminating dideoxynucleotides." Science, 238(4825), 336-341. Link

  • Seela, F., & Berg, H. (1982). "7-Deaza-2'-deoxyguanosine: synthesis, properties and incorporation into oligodeoxynucleotides." Nucleic Acids Research.[6][7] Link

  • Jena Bioscience. "7-Propargylamino-7-deaza-ddGTP Data Sheet." Jena Bioscience Nucleotide Catalog. Link[8][9]

  • Ludwig, J., & Eckstein, F. (1989). "Rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one." Journal of Organic Chemistry, 54(3), 631-635. Link

  • Rosenblum, B. B., et al. (1997). "New dye-labeled terminators for improved DNA sequencing patterns." Nucleic Acids Research, 25(22), 4500–4504. Link

Sources

Application Note & Protocol: Optimizing Linker Length for 7-Iodo-7-Deaza-ddGTP Dye Terminators for Enhanced Sanger Sequencing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precision of Sanger sequencing, the gold standard for sequence validation, is critically dependent on the performance of its core chemical components: the dye-labeled dideoxynucleotide terminators.[1][2] This application note provides a comprehensive guide to the systematic optimization of the linker arm connecting a fluorescent dye to the 7-iodo-7-deaza-ddGTP terminator. We delve into the scientific rationale behind this optimization, detailing how linker length directly impacts DNA polymerase incorporation efficiency and the resulting quality of sequencing data.[3][4] The use of 7-deaza-dGTP is a known strategy to mitigate issues with G-rich sequences, which can form secondary structures that inhibit polymerase processivity.[5][6] This guide provides detailed, field-tested protocols for the synthesis of a linker-length series, their conjugation to dye and terminator, and a robust workflow for performance evaluation using Sanger sequencing.

Part 1: The Scientific Foundation

The Critical Role of the Linker Arm

In dye-terminator sequencing, a fluorescent dye is covalently attached to a dideoxynucleotide (ddNTP). When a DNA polymerase incorporates this terminator into a growing DNA strand, synthesis is halted.[2] The resulting fragments, each ending with a specific dye-labeled base, are then separated by size via capillary electrophoresis, allowing the sequence to be read.[7]

The linker, or spacer arm, that connects the bulky, often charged, fluorescent dye to the nucleobase is not a passive component. Its chemical structure and, most importantly, its length, are critical determinants of sequencing success.[1][3]

  • Minimizing Steric Hindrance: DNA polymerases have a highly specific active site. A linker that is too short may cause the bulky dye to sterically clash with the enzyme, reducing the efficiency of terminator incorporation.[4][8] This leads to weak signal and uneven peak heights in the resulting electropherogram.

  • Ensuring Polymerase Recognition: Conversely, an excessively long or flexible linker might allow the terminator to adopt a conformation that is not efficiently recognized by the polymerase. Studies have shown that both linker length and composition can be fine-tuned to improve performance.[1][9]

  • Optimizing Dye Environment: The linker holds the dye at a distance that prevents quenching interactions with the nucleobase or the DNA backbone, ensuring a strong and stable fluorescent signal.

The Advantage of 7-Iodo-7-Deaza-ddGTP

Guanine-rich DNA sequences are notoriously difficult to sequence accurately. This is due to the formation of non-standard secondary structures, such as G-quadruplexes, which can cause the DNA polymerase to stall or dissociate from the template, leading to "band compressions" or weak signals in the data.[5][6]

The use of 7-deaza-dGTP, an analog of dGTP where the nitrogen at position 7 of the purine ring is replaced with a carbon, helps to eliminate the Hoogsteen base pairing responsible for these structures.[6] The addition of an iodine atom at this new C7 position further stabilizes the base and provides a convenient attachment point for the linker arm, a common strategy for modifying purines without disrupting the Watson-Crick base pairing face.[4][10]

The Optimization Hypothesis

This protocol is based on the central hypothesis that an optimal linker length exists for 7-iodo-7-deaza-ddGTP terminators. This optimal length represents a "sweet spot" that maximizes the incorporation efficiency by DNA polymerase while maintaining high signal intensity, resulting in more uniform peak heights and longer, more accurate sequencing reads.

Part 2: Experimental Design and Protocols

This section outlines a comprehensive workflow to synthesize and evaluate a series of dye terminators with varying linker lengths.

Overview of the Optimization Strategy

The strategy involves synthesizing a set of linkers with systematically increasing lengths (e.g., using polyethylene glycol (PEG) or alkyl chains), attaching them to the 7-iodo-7-deaza-ddGTP core, conjugating a fluorescent dye, and then systematically evaluating their performance in a standardized Sanger sequencing workflow.

G cluster_0 Phase 1: Synthesis & Conjugation cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis S1 Synthesize Linkers (e.g., varying n units of PEG) S2 Attach Linkers to 7-iodo-7-deaza-ddGTP S1->S2 S3 Conjugate Fluorescent Dye (e.g., NHS-ester dye) S2->S3 S4 Purify Conjugates (HPLC) S3->S4 E1 Set up Sanger Sequencing Reactions (Control & Experimental Terminators) S4->E1 Linker Series (L1, L2, L3...) E2 Perform Cycle Sequencing E1->E2 E3 Purify Sequencing Products E2->E3 E4 Capillary Electrophoresis (e.g., ABI 3730) E3->E4 D1 Analyze Electropherograms E4->D1 Raw Sequencing Data D2 Compare Peak Height Uniformity D1->D2 D3 Assess Signal-to-Noise Ratio D1->D3 D4 Determine Max Read Length (QV>20) D1->D4 O1 Optimal Linker Identified D4->O1 Identify Optimal Linker

Fig 1. Workflow for linker length optimization.
Materials and Reagents
Reagent/MaterialSpecificationRecommended Supplier
7-iodo-7-deaza-2'-deoxyguanosine-5'-triphosphate≥95% PurityJena Bioscience / Trilink
Amine-PEGn-NHS Ester Linkersn = 2, 4, 8, 12 unitsBroadPharm / Thermo Fisher
Fluorescent Dye NHS Estere.g., FAM, R6G, TAMRA, ROXThermo Fisher Scientific
DNA Polymerase (Sequencing Grade)Thermostable, e.g., Taq FSApplied Biosystems
Sequencing Buffer (5X)Optimized for dye terminatorsIncluded with Polymerase
dNTP MixHigh Purity SolutionNew England Biolabs
Control DNA Template (e.g., pUC18)Known sequence, >200 ng/µLThermo Fisher Scientific
Sequencing Primer (e.g., M13 Fwd)HPLC-purified, 1.6 µMIDT / Sigma-Aldrich
Purification Systeme.g., BigDye XTerminator™ KitApplied Biosystems
Solvents (DMF, DMSO, Acetonitrile)Anhydrous, HPLC GradeSigma-Aldrich
HPLC System with C18 columnFor purification of conjugatesAgilent / Waters
Protocol 1: Synthesis of Dye-Linker-Terminator Conjugates

This protocol describes a generalizable two-step conjugation. Note: This synthesis should be performed by personnel experienced in organic chemistry in a properly equipped laboratory.

  • Linker Attachment to Terminator:

    • Dissolve 7-iodo-7-deaza-ddGTP in an appropriate aqueous buffer (e.g., 0.1 M sodium borate, pH 8.5).

    • Dissolve an amino-terminated linker (e.g., Amino-PEG4-acid) in anhydrous DMF or DMSO.

    • Activate the carboxyl group of the linker using a standard coupling agent like EDC/NHS.

    • Add the activated linker solution to the terminator solution. The reaction is typically a Sonogashira coupling or similar cross-coupling reaction, which requires specific catalysts (e.g., Palladium/Copper).

    • Allow the reaction to proceed for 4-12 hours at room temperature, protected from light.

    • Monitor reaction progress by analytical HPLC.

    • Purify the linker-terminator product using preparative reverse-phase HPLC. Lyophilize the collected fractions.

  • Dye Conjugation:

    • Dissolve the purified amino-linker-terminator in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Dissolve the NHS-ester functionalized fluorescent dye in anhydrous DMSO.

    • Add the dye solution dropwise to the linker-terminator solution while stirring. Use a 1.5 to 2-fold molar excess of the dye.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.[11]

    • Quench any unreacted NHS-ester by adding a small amount of Tris buffer.

    • Purify the final dye-linker-terminator conjugate using preparative reverse-phase HPLC.

    • Verify the final product identity and purity via mass spectrometry and analytical HPLC.

Repeat this process for each linker of varying length (e.g., PEG2, PEG8, PEG12) to generate a series of terminators for testing.

Protocol 2: Performance Evaluation via Sanger Sequencing
  • Prepare Sequencing Master Mixes: For each synthesized terminator (e.g., L2, L4, L8, L12) and a commercial control (if available), prepare a master mix. A standard BigDye™ Terminator v3.1 Ready Reaction Mix can serve as a performance benchmark.[12][13]

ComponentVolume per Reaction
5X Sequencing Buffer2.0 µL
dNTP Mix (10 mM each)1.0 µL
DNA Polymerase0.5 µL
Experimental ddGTP Terminator (1 µM) 1.0 µL
ddATP, ddCTP, ddTTP Mix (Commercial)1.0 µL
Nuclease-Free Waterto 8.0 µL
  • Set up Sequencing Reactions: In a 96-well plate, combine the following for each terminator to be tested:

    • Master Mix: 8.0 µL

    • pUC18 Control Template (100 ng/µL): 1.0 µL

    • M13 Forward Primer (1.6 µM): 1.0 µL

    • Total Volume: 10.0 µL

  • Perform Cycle Sequencing: Use a thermal cycler with the following standard parameters:

    • Initial Denaturation: 96°C for 1 minute

    • 30 Cycles:

      • 96°C for 10 seconds

      • 50°C for 5 seconds

      • 60°C for 4 minutes

    • Final Hold: 4°C

  • Purify Sequencing Products: Remove unincorporated dye terminators and salts. The BigDye XTerminator™ Purification Kit is highly recommended for its efficiency and consistency.[11] Follow the manufacturer's protocol precisely.

  • Capillary Electrophoresis:

    • Resuspend the purified products in Hi-Di™ Formamide.

    • Denature at 95°C for 3 minutes, then snap-cool on ice.

    • Load the samples onto an automated DNA analyzer (e.g., Applied Biosystems 3730).

    • Use the standard run module for BigDye v3.1 chemistry.

Part 3: Data Interpretation & Troubleshooting

Expected Outcomes & Data Presentation

The primary output will be a series of electropherograms, one for each linker length tested.[7] Analyze the data using sequencing analysis software (e.g., Sequence Scanner™). The key is to systematically compare performance metrics across the different linkers.

G cluster_data Linker Performance Metrics cluster_results Hypothetical Results Data Data Results 2 (Short) 850 0.4 45:1 350 bp 4 1500 0.7 80:1 650 bp 8 (Optimal) 1800 0.9 110:1 850 bp 12 (Long) 1650 0.6 95:1 700 bp Commercial Control 1750 0.85 100:1 820 bp

Fig 2. Example data table for comparing linker performance.
  • Signal Intensity: Higher values are generally better, but must be balanced with peak uniformity.

  • Peak Height Uniformity: This is a critical metric. It is the ratio of the lowest to the highest peak in a defined region. A value closer to 1.0 indicates more even incorporation of the terminator, which is crucial for accurate base calling.[1]

  • Quality Read Length (QV>20): The most important metric. This is the length of the sequence read with a base-call accuracy of 99% or higher. The linker that produces the longest QV>20 read length is typically the optimal choice.

Troubleshooting Guide
ObservationPotential Cause Related to LinkerSuggested Solution
Weak overall signal Linker is too short, causing steric hindrance and inefficient polymerase incorporation.Synthesize and test a terminator with a longer linker (e.g., move from n=4 to n=8).
Uneven peak heights (G-dropout) Sub-optimal linker length leads to biased incorporation against the modified ddGTP.Test both shorter and longer linkers. The optimal length is often a narrow window.
High background noise / "dye blobs" Inefficient conjugation or purification, or linker instability causing dye to detach.Re-purify the dye-terminator conjugate by HPLC. Ensure complete removal of unincorporated dye.
Short read lengths Linker is too long or too flexible, leading to poor recognition by the polymerase and premature signal drop-off.Synthesize and test a terminator with a shorter, potentially more rigid linker.

Conclusion

The systematic optimization of the linker arm connecting a fluorescent dye to a 7-iodo-7-deaza-ddGTP terminator is a high-impact strategy for improving Sanger sequencing data quality. By methodically synthesizing and evaluating a series of linkers with varying lengths, researchers can identify an optimal configuration that maximizes polymerase incorporation efficiency, leading to more uniform signal, lower background noise, and significantly longer high-quality reads. This empirical approach is essential for developing next-generation sequencing chemistries and for troubleshooting challenging DNA templates.

References

  • Zhu, Z., et al. (2007). Design and synthesis of fluorescent-dye-labeled nucleotide with a new cleavable azo linker for DNA sequencing by synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Guo, J., et al. (2009). Design and synthesis of fluorescence-labeled nucleotide with a cleavable aryl-triazene linker for DNA sequencing by synthesis. Tetrahedron Letters. Available at: [Link]

  • Voss, K.O., et al. (2010). Effects of a Modified Dye-Labeled Nucleotide Spacer Arm on Incorporation by Thermophilic DNA Polymerases. BioTechniques. Available at: [Link]

  • Ju, J., et al. (2007). Design and synthesis of fluorescence-labeled nucleotide with a new cleavable azo linker for DNA Sequencing by Synthesis. ResearchGate. Available at: [Link]

  • Guo, J., et al. (2008). A new class of cleavable fluorescent nucleotides: synthesis and optimization as reversible terminators for DNA sequencing by synthesis. Nucleic Acids Research. Available at: [Link]

  • Rosenblum, B.B., et al. (1997). New dye-labeled terminators for improved DNA sequencing patterns. Nucleic Acids Research. Available at: [Link]

  • Kranaster, R., et al. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research. Available at: [Link]

  • Kirpekar, F., et al. (1994). 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Beckman Coulter. (2010). GenomeLab Sequencing Chemistry Protocol. SCIEX. Available at: [Link]

  • CD Genomics. Fluorescent Dye Sequencing: Chemistry, Signals, and Error Control. CD Genomics. Available at: [Link]

  • Khairutdinov, E.R., et al. (2023). Non-Covalent Interactions between dUTP C5-Substituents and DNA Polymerase Decrease PCR Efficiency. MDPI. Available at: [Link]

  • Kumar, S., et al. (2007). Terminal phosphate labeled nucleotides: synthesis, applications, and linker effect on incorporation by DNA polymerases. ResearchGate. Available at: [Link]

  • Boutin, P., et al. (2000). Big Dye terminator cycle sequencing chemistry: accuracy of the dilution process and application for screening mutations in the TCF1 and GCK genes. Human Mutation. Available at: [Link]

  • Lee, L.G., et al. (1992). DNA sequencing with dye-labeled terminators and T7 DNA polymerase. Nucleic Acids Research. Available at: [Link]

  • Hutinet, G., et al. (2019). 7-Deazaguanine modifications protect phage DNA from host restriction systems. Nature Communications. Available at: [Link]

  • TriLink BioTechnologies. (2012). Hot Start 7-Deaza-dGTP Improves Sanger Dideoxy Sequencing Data of GC-Rich Targets. SciSpace. Available at: [Link]

  • Anonymous. (2022). Brief Look on Different DNA Sequencing Methods. Longdom Publishing. Available at: [Link]

  • Kieleczawa, J. (2012). Optimization of Protocol for Sequencing of Difficult Templates. Journal of Biomolecular Techniques. Available at: [Link]

  • de Crécy-Lagard, V., et al. (2023). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Applied and Environmental Microbiology. Available at: [Link]

  • Wikipedia. Sanger sequencing. Wikipedia. Available at: [Link]

  • Khan Academy. DNA sequencing. Khan Academy. Available at: [Link]

  • LibreTexts Biology. (2024). 7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. Biology LibreTexts. Available at: [Link]

  • Lee, S., et al. (2017). Linker length and fusion site composition improve the optical signal of genetically encoded fluorescent voltage sensors. Journal of Biomedical Optics. Available at: [Link]

Sources

Application Note: HPLC Purification of 7-Iodo-7-Deaza-ddGTP Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purity of dye-labeled dideoxynucleotides (ddNTPs) is the single most critical factor determining read length and signal-to-noise ratios in Sanger sequencing and fragment analysis. This guide details a robust Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) protocol for purifying 7-iodo-7-deaza-ddGTP conjugates . By leveraging the hydrophobic shift induced by fluorophore attachment and utilizing Triethylammonium Acetate (TEAA) as an ion-pairing agent, this method achieves >99% purity, effectively resolving the target conjugate from unreacted nucleotides, free dye, and hydrolysis byproducts.

Introduction: The Molecule and the Challenge

The Target Molecule

7-iodo-7-deaza-ddGTP is a specialized synthetic nucleotide acting as a chain terminator.

  • 7-Deaza Modification: Replaces N7 of guanine with carbon, preventing Hoogsteen base pairing and reducing secondary structure compression in sequencing gels.

  • 7-Iodo Group: Serves as the reactive "handle" for attaching fluorophores (e.g., FAM, ROX, Cy5) via Sonogashira coupling or linker chemistry.

  • ddGTP Core: Lacks the 3'-OH group, ensuring chain termination.[1]

The Purification Challenge

Synthesizing these conjugates creates a "crude soup" containing:

  • Highly Polar Species: Unreacted 7-iodo-7-deaza-ddGTP (Triphosphate = 4 negative charges).

  • Hydrophobic Species: Unreacted Fluorophores (often hydrophobic aromatics).

  • Target Conjugate: Amphiphilic nature (Polar triphosphate head + Hydrophobic dye tail).

Standard Anion Exchange (SAX) chromatography often fails to resolve the conjugate from the unreacted nucleotide due to similar charge states. Ion-Pair Reversed-Phase (IP-RP) HPLC is the superior strategy because it separates based on both charge (masked by ion-pairing) and hydrophobicity (dominated by the dye).

Strategic Framework

Mechanism of Action: Ion-Pairing

We utilize 0.1 M Triethylammonium Acetate (TEAA) at pH 7.0.

  • Ion Pairing: The positively charged triethylammonium ions (

    
    ) pair with the negatively charged phosphate groups of the ddGTP.
    
  • Neutralization: This neutralizes the hydrophilicity of the triphosphate, allowing the molecule to interact with the C18 stationary phase.

  • Selectivity: The retention time is now governed by the hydrophobicity of the attached dye .

    • Elution Order: Unreacted Nucleotide (Early)

      
      Target Conjugate (Middle) 
      
      
      
      Free Dye (Late).
Workflow Visualization

The following diagram illustrates the logical flow from crude reaction to pure isolate.

PurificationWorkflow cluster_peaks Fractionation Logic Crude Crude Reaction Mix (Nucleotide + Dye + Conjugate) Prep Sample Prep (Quench & Filter) Crude->Prep HPLC IP-RP HPLC (C18 Column + TEAA) Prep->HPLC P1 Peak 1: Unreacted Nucleotide (Discard) HPLC->P1 P2 Peak 2: Target Conjugate (COLLECT) HPLC->P2 P3 Peak 3: Free Dye (Discard) HPLC->P3 Polishing Desalting / Lyophilization P2->Polishing Final Pure Conjugate (>99% HPLC) Polishing->Final

Figure 1: Purification workflow for 7-iodo-7-deaza-ddGTP conjugates. The IP-RP HPLC step is the critical discriminator.

Materials and Equipment

Reagents
ReagentGradePurpose
Triethylammonium Acetate (TEAA) 1.0 M (HPLC Grade)Ion-pairing agent buffer concentrate.
Acetonitrile (MeCN) HPLC Gradient GradeOrganic modifier for elution.
Water 18.2 MΩ·cm (Milli-Q)Solvent base.
7-iodo-7-deaza-ddGTP Crude Synthetic ReactionStarting material.
Equipment
  • HPLC System: Binary gradient pump, UV-Vis Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Waters XBridge or chemically stable equivalent).

    • Dimensions: 4.6 x 250 mm (Analytical) or 10 x 250 mm (Semi-Prep).

    • Particle Size: 5 µm.

    • Pore Size: 100 Å - 300 Å.

  • Detector Settings:

    • Channel A: 260 nm (Nucleotide absorption).[2]

    • Channel B:

      
       of the Dye (e.g., 495 nm for FAM, 550 nm for Cy3).
      

Detailed Protocol

Phase 1: Mobile Phase Preparation[3]
  • Buffer A (0.1 M TEAA): Dilute 100 mL of 1.0 M TEAA into 900 mL of HPLC-grade water. Ensure pH is 7.0 ± 0.1. Filter through a 0.22 µm membrane.

    • Why: pH 7.0 preserves the triphosphate integrity. Acidic pH (<5) causes hydrolysis; Basic pH (>9) can damage silica columns.

  • Buffer B (Acetonitrile): 100% Acetonitrile.

    • Note: Do not premix TEAA into Buffer B to avoid precipitation at high organic concentrations.

Phase 2: Sample Preparation
  • Quenching: Stop the conjugation reaction (usually by adding EDTA to chelate catalysts or diluting with Buffer A).

  • Filtration: Pass the crude mixture through a 0.22 µm PTFE syringe filter .

    • Critical: This removes particulate matter that will clog the column frit.

  • Dilution: Dilute the sample 1:1 with Buffer A. This matches the solvent strength to the starting conditions, preventing peak broadening.

Phase 3: HPLC Method Execution

Flow Rate: 1.0 mL/min (Analytical) or 4.0 mL/min (Semi-Prep). Temperature: Ambient (25°C).

Gradient Table:

Time (min) % Buffer B (MeCN) Event Logic
0.0 5% Injection Load sample in low organic to bind conjugate.
5.0 5% Isocratic Hold Elute salts and very polar impurities.
25.0 45% Linear Gradient Separation Zone. Conjugate elutes here.
30.0 95% Wash Elute hydrophobic free dye/linker.
35.0 95% Wash Hold Ensure column is clean.
36.0 5% Re-equilibration Prepare for next run.

| 45.0 | 5% | End | System ready. |

Phase 4: Fraction Collection
  • Monitor Dual Wavelengths: Watch both 260 nm and the Dye

    
    .
    
  • Identify the Peaks:

    • Peak 1 (Early, ~5-10 min): High 260nm, Low Dye Signal.

      
      Unreacted Nucleotide. 
      
    • Peak 2 (Middle, ~15-22 min): High 260nm, High Dye Signal. Constant Ratio.

      
      Target Conjugate. 
      
    • Peak 3 (Late, >25 min): Low 260nm, High Dye Signal.

      
      Free Dye. 
      
  • Collection: Manually collect Peak 2. Ensure you cut the "tails" of the peak to maximize purity over yield.

Post-Purification Processing

The collected fraction contains the conjugate in ~30% Acetonitrile/TEAA. TEAA is not fully volatile and leaves a residue.

Method A: Lyophilization (If TEAB was used) If you substituted TEAA with Triethylammonium Bicarbonate (TEAB), you can freeze-dry directly.

Method B: Ethanol Precipitation (Recommended for TEAA)

  • Add 1/10th volume of 3.0 M Sodium Acetate (pH 5.2).

  • Add 3.0 volumes of ice-cold 100% Ethanol.

  • Incubate at -20°C for 1 hour.

  • Centrifuge at 14,000 x g for 30 mins.

  • Decant supernatant and wash pellet with 70% Ethanol.

  • Air dry and resuspend in TE buffer (pH 8.0).

Quality Control & Troubleshooting

QC Metrics
  • UV-Vis Ratio: Measure

    
    . Compare this to the theoretical ratio based on extinction coefficients. A higher-than-expected ratio implies free nucleotide contamination.
    
  • ESI-MS: Confirm the molecular weight.

    • Note: In negative mode ESI, look for

      
       or 
      
      
      
      . The triphosphate is fragile; use soft ionization parameters.
Troubleshooting Guide
IssueProbable CauseSolution
Broad Peaks Buffer concentration too low.Increase TEAA to 0.1 M. Ensure sample is dissolved in Buffer A.
Split Peaks Dye Isomers.Many dyes (e.g., ROX, TAMRA) have 5/6 isomers. This is normal. Collect both if they are the conjugate.
Loss of Triphosphate Hydrolysis.Check pH of buffers.[3][4][5] Keep fractions on ice. Do not heat during evaporation.

References

  • Synthesis and application of charge-modified dye-labeled dideoxynucleoside-5′-triphosphates. Nucleosides Nucleotides & Nucleic Acids. (2003).[6][7] Link

  • Quantitative analysis of intracellular nucleoside triphosphates... using ion pair reversed-phase liquid chromatography. Journal of Chromatography B.[8] (2010).[9] Link

  • 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure... and functionalization. Acta Crystallographica. (2020).[10][11] Link

  • Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography. Agilent Technologies Application Note. (2021).[8] Link

  • How do you purify oligonucleotide conjugates by HPLC? AAT Bioquest Knowledge Base. (2020).[10][11] Link

Sources

Application Note: High-Resolution Sequencing of GC-Rich Templates Using 7-Iodo-7-deaza-ddGTP in Direct-Load Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the integration of 7-Iodo-7-deaza-ddGTP (7-I-7-deaza-ddGTP) into automated Sanger sequencing workflows. While standard 7-deaza-dGTP is widely recognized for resolving GC compressions during elongation, the use of the 7-Iodo-7-deaza-dideoxy variant as a chain terminator offers distinct advantages in Dye-Primer sequencing chemistries. The 7-iodo modification alters the electrophoretic mobility of guanine-terminated fragments, effectively "spacing out" compressed G-C rich regions in Capillary Electrophoresis (CE). Furthermore, we describe a "Direct-Load" workflow utilizing a bead-based sequestration step, eliminating the need for ethanol precipitation and allowing for high-throughput processing.

Introduction & Mechanism of Action

The Challenge: GC Compression and Mobility

In standard Sanger sequencing, regions of high GC content (>60%) often form stable secondary structures (hairpins) or Hoogsteen base pairs. These structures cause DNA fragments of different lengths to migrate at identical speeds during electrophoresis, resulting in "compressions" where peaks overlap or appear as a single, broad blob.

The Solution: 7-Iodo-7-deaza-ddGTP

The reagent 7-Iodo-7-deaza-ddGTP addresses this via a dual mechanism:

  • 7-deaza Modification: The nitrogen at position 7 of the guanine ring is replaced by a carbon.[1] This prevents the formation of N7-hydrogen bonds required for Hoogsteen base pairing, thereby destabilizing secondary structures.

  • 7-Iodo Modification: The addition of an iodine atom at the 7-position significantly increases the molecular weight of the terminator. In Capillary Electrophoresis (CE), this mass tag retards the mobility of G-terminated fragments relative to C-terminated fragments, physically resolving spatial overlaps in the electropherogram.

Workflow Visualization

The following diagram illustrates the molecular intervention and the streamlined direct-load workflow.

SequencingWorkflow cluster_mechanism Mechanism of Action Template GC-Rich DNA Template MasterMix Master Mix Prep (5'-Fluorescent Primer + 7-I-7-deaza-ddGTP) Template->MasterMix CycleSeq Cycle Sequencing (Linear Amplification) MasterMix->CycleSeq Cleanup Direct-Load Cleanup (Bead Sequestration) CycleSeq->Cleanup CE Capillary Electrophoresis (Mobility Shift Analysis) Cleanup->CE Injection G_struct Standard ddGTP (Hoogsteen Capable) Mod_struct 7-I-7-deaza-ddGTP (No Hoogsteen + Mass Tag) G_struct->Mod_struct Substitution

Figure 1: Workflow integration of 7-Iodo-7-deaza-ddGTP. The modified terminator prevents secondary structure formation while the bead-based cleanup allows direct injection.

Materials & Formulation

Critical Reagents
  • Terminator: 7-Iodo-7-deaza-ddGTP (10 mM stock). Note: Ensure this is the dideoxy form (ddGTP), not the deoxy form (dGTP).

  • Polymerase: Thermostable DNA Polymerase (Sequenase version or chemically modified Taq optimized for dye-primer sequencing).

  • Primers: 5'-Fluorescently labeled sequencing primers (e.g., 5-FAM, JOE, TAMRA, or ROX labeled). Crucial: Since 7-I-7-deaza-ddGTP is non-fluorescent, the signal must come from the primer.

  • Cleanup Reagent: XTerminator™ Solution or equivalent magnetic sequestration beads (e.g., CleanSEQ).

Terminator Mix Formulation (4-Reaction Set)

To perform Dye-Primer sequencing, four separate reactions (A, C, G, T) are required. The "G" reaction will be modified.

ComponentA-MixC-MixG-Mix (Modified) T-Mix
dATP (mM)0.250.250.250.25
dCTP (mM)0.250.250.250.25
7-deaza-dGTP (mM)*0.250.250.250.25
dTTP (mM)0.250.250.250.25
ddNTP (Terminator) ddATPddCTP7-I-7-deaza-ddGTP ddTTP
ddNTP Conc. (µM) 2.52.51.5 - 3.0 2.5
  • Note: Using 7-deaza-dGTP (deoxy) in all mixes for elongation is recommended for GC-rich templates, paired with the 7-I-7-deaza-ddGTP terminator in the G-reaction.

Experimental Protocol: Direct-Load Workflow

Phase 1: Cycle Sequencing Reaction[2]
  • Prepare Template: Dilute PCR product or plasmid to ~100 ng/µL.

  • Reaction Setup: In a 96-well plate, aliquot 4 µL of the respective Terminator Mix (A, C, G, or T) into designated wells.

  • Master Mix Addition: Add the following to each well:

    • 1.0 µL 5X Sequencing Buffer (Tris-HCl pH 9.0, MgCl2).

    • 1.0 µL 5'-Labeled Primer (3.2 pmol/µL).

    • 0.5 µL DNA Polymerase.

    • 2.0 µL DNA Template.

    • 1.5 µL Nuclease-free Water (Total Vol: 10 µL).

  • Cycling Conditions:

    • 96°C for 1 min.

    • 30 Cycles:

      • 96°C for 10 sec.

      • 50°C for 5 sec (adjust based on primer Tm).

      • 60°C for 4 min.

    • Hold at 4°C.

Phase 2: Direct-Load "Sequestration" Cleanup

Rationale: Traditional ethanol precipitation is labor-intensive and risks losing small pellets. The "Direct Load" method uses a bead-based reagent that binds unincorporated dNTPs and salts, leaving the labeled DNA fragments in the supernatant ready for injection.

  • Add Reagent: Add 45 µL of SAM Solution and 10 µL of XTerminator™ bead solution (pre-mixed) to each 10 µL sequencing reaction.

  • Seal: Seal the plate firmly with a heat seal or high-quality adhesive film to prevent leakage during vortexing.

  • Vortex: Vortex at 1800 rpm for 30 minutes. This step is critical for complete capture of unincorporated terminators.

  • Spin: Centrifuge the plate at 1000 x g for 2 minutes to pellet the beads.

  • Load: Place the plate directly into the Genetic Analyzer. Do not transfer the supernatant. Adjust the autosampler needle height to aspirate from the supernatant without disturbing the bead pellet.

Data Analysis & Mobility Correction

When using 7-Iodo-7-deaza-ddGTP, the "G" peaks will migrate slower than standard Guanosine peaks due to the heavy iodine atom.

Mobility Shift Table
TerminatorRelative Mobility ShiftResult on Electropherogram
Standard ddGTP1.00 (Reference)Overlaps with C in GC-rich compressions.
7-I-7-deaza-ddGTP 0.95 - 0.98 Retarded migration (shifts right).
Basecalling Adjustment

Standard basecalling software (e.g., KB Basecaller) utilizes mobility files (.mob) calibrated for standard terminators.

  • Action: You must create a custom mobility file or manually adjust the "G" spacing in the analysis software.

  • Observation: In the raw data, "G" peaks will appear slightly delayed relative to the primer peak compared to "C" peaks of the same fragment length. This delay effectively "de-compresses" the GC overlap, allowing the software to distinguish the bases.

Troubleshooting (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Weak "G" Signal 7-I-7-deaza-ddGTP incorporation efficiency is lower than standard ddGTP.Increase the concentration of 7-I-7-deaza-ddGTP in the G-Mix by 20-50%.
"Blobs" at start of read Incomplete cleanup of labeled primer or unincorporated terminators.Ensure the Vortex step in Phase 2 is exactly 30 mins at 1800 rpm. Check bead expiration.
Broad/Split Peaks Polymerase struggling with Iodine modification.Use a polymerase variant optimized for "modified" nucleotides (often marketed for dye-terminator incorporation).

References

  • Sanger, F., Nicklen, S., & Coulson, A. R. (1977). DNA sequencing with chain-terminating inhibitors.[2][3] Proceedings of the National Academy of Sciences, 74(12), 5463–5467. Link

  • Mizusawa, S., Nishimura, S., & Seela, F. (1986). Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP.[4] Nucleic Acids Research, 14(3), 1319–1324. Link

  • Rosenblum, B. B., et al. (1997). New dye-labeled terminators for improved DNA sequencing patterns.[5] Nucleic Acids Research, 25(22), 4500–4504. Link

  • Jena Bioscience. (n.d.). 7-Deaza-7-iodo-dGTP Product Datasheet. Jena Bioscience.[6] Link

  • Thermo Fisher Scientific. (2012). BigDye XTerminator Purification Kit Protocol. Thermo Fisher Scientific User Guide. Link

Sources

Preparation of 5-FAM labeled 7-deaza-ddGTP for DNA sequencing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, purification, and quality control of 5-FAM-labeled 7-deaza-2',3'-dideoxyguanosine-5'-triphosphate (5-FAM-7-deaza-ddGTP) . This modified nucleotide serves as a critical chain terminator in fluorescence-based Sanger sequencing. The inclusion of the 7-deaza modification eliminates Hoogsteen base pairing, significantly reducing band compression in GC-rich regions, while the 5-FAM fluorophore provides robust signal detection in the green channel (Emission


 nm).

Scientific Rationale & Mechanism

The 7-Deaza Advantage

In standard Sanger sequencing, guanine-rich templates often form secondary structures (hairpins) or Hoogsteen bonds during electrophoretic separation. This results in "GC compressions"—where peaks overlap or spacing becomes irregular, causing read errors.

  • Solution: Replacing N7 of guanine with a carbon atom (7-deaza) prevents the formation of N7-hydrogen bonds, linearizing the DNA during capillary electrophoresis without compromising Watson-Crick base pairing during polymerase extension.

The Chemistry of Labeling

Direct attachment of a fluorophore to the nucleobase can sterically hinder DNA polymerase.

  • Linker Strategy: We utilize a propargylamino linker at the C7 position. This rigid linker projects the fluorophore away from the DNA helix, minimizing polymerase interference.

  • Labeling Chemistry: The primary amine on the linker reacts with 5-FAM NHS Ester (N-hydroxysuccinimide) to form a stable amide bond.

Workflow Visualization

G Precursor 7-Propargylamino- 7-deaza-ddGTP Activation pH Adjustment (Carb/Bicarb pH 9.0) Precursor->Activation Deprotonation Coupling Coupling Reaction (+ 5-FAM NHS Ester) Activation->Coupling Amine Attack Purification HPLC Purification (TEAA/ACN Gradient) Coupling->Purification Separation QC QC Validation (UV-Vis & MS) Purification->QC Characterization Sequencing Sanger Sequencing Application QC->Sequencing Formulation

Figure 1: Critical path for the synthesis and validation of fluorescent dye-terminators.

Protocol: Chemical Synthesis

Materials Required
  • Precursor: 7-Propargylamino-7-deaza-ddGTP (10 µmol)

  • Fluorophore: 5-Carboxyfluorescein-NHS Ester (5-FAM-SE)

  • Buffer: 0.2 M Sodium Carbonate/Bicarbonate buffer (pH 9.0)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 10 µmol of 7-Propargylamino-7-deaza-ddGTP in 250 µL of 0.2 M Carbonate/Bicarbonate buffer (pH 9.0) .

    • Expert Insight: The pH must be >8.5 to ensure the primary amine on the linker is deprotonated (nucleophilic), but <9.5 to prevent rapid hydrolysis of the NHS ester.

  • Dye Solubilization: Dissolve 5 mg (approx. 10-15 equivalents) of 5-FAM-NHS ester in 100 µL of anhydrous DMF.

    • Critical: Prepare this immediately before use. NHS esters hydrolyze within minutes in the presence of moisture.

  • Coupling Reaction: Slowly add the dye solution to the nucleotide solution while vortexing gently.

    • Incubation: Wrap the tube in aluminum foil (light sensitive). Rotate at Room Temperature (25°C) for 3 hours .

  • Quenching: Add 20 µL of 1 M Tris-HCl (pH 7.5) to quench unreacted NHS ester.

Protocol: HPLC Purification

Unreacted dye and unlabeled nucleotides must be removed to prevent high background noise in sequencing data.[1]

System: Reverse-Phase HPLC (C18 Column, e.g., Waters XTerra or equivalent).

ParameterSetting
Mobile Phase A 0.1 M TEAA (Triethylammonium Acetate), pH 7.0
Mobile Phase B 100% Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection Ch1: 260 nm (DNA); Ch2: 495 nm (FAM)

Gradient Table:

Time (min) % Buffer B Event
0.0 5% Equilibration
2.0 5% Sample Injection
25.0 40% Linear Gradient (Separation)

| 30.0 | 95% | Column Wash |

Fraction Collection Logic:

  • Void Volume: Unreacted nucleotides (unlabeled) elute early.

  • Target Peak: The product (5-FAM-7-deaza-ddGTP) typically elutes between 15–25% ACN . It must show absorbance at both 260 nm and 495 nm.

  • Late Elution: Free 5-FAM acid (hydrolyzed label) is more hydrophobic and elutes later.

Quality Control & Validation (Self-Validating System)

Before using the reagent in sequencing, you must validate its concentration and purity.

UV-Vis Quantification

Use the Beer-Lambert Law (


). Since FAM absorbs at 260 nm, you must apply a correction factor (CF).
  • 
     (FAM):  495 nm[2]
    
  • 
     (FAM):  75,000 
    
    
    
    (at pH 9.0)
  • 
     (7-deaza-G):  12,600 
    
    
    
  • Correction Factor (

    
    ):  0.30 (Absorbance of FAM at 260nm relative to 495nm)
    

Calculations:

  • Concentration of Dye (

    
    ): 
    
    
    
    
  • Concentration of Nucleotide (

    
    ): 
    
    
    
    
    
    
  • Labeling Ratio (DOL):

    
    
    
    • Pass Criteria: DOL should be

      
      .
      
Mass Spectrometry

Confirm identity using ESI-MS (Negative Mode).

  • Expected Mass: Mass of Precursor + Mass of FAM - Mass of NHS/H2O.

  • Note: 5-FAM adds approx 358 Da to the conjugate.

Application: Sequencing Reaction Setup

To use the synthesized terminator, prepare a Termination Mix .

Terminator/dNTP Ratio: Sanger sequencing requires a balance between extension (dNTPs) and termination (ddNTPs).

  • Standard Ratio: 1:100 (ddNTP : dNTP).

  • Optimization: If peaks die out too early (short reads), decrease the ddNTP concentration. If peaks are weak at the beginning, increase it.

Protocol:

  • Mix:

    • Template DNA (200 ng)

    • Primer (3.2 pmol)

    • Sequencing Buffer (Tris/Mg2+)

    • dNTP Mix (200 µM each of dATP, dCTP, dTTP, 7-deaza-dGTP)

    • 5-FAM-7-deaza-ddGTP (Variable, start at 2 µM)

    • DNA Polymerase (e.g., Thermo Sequenase or Taq FS)

  • Cycle Sequencing: 96°C (10s) -> 50°C (5s) -> 60°C (4 min) x 25 cycles.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield during Synthesis pH < 8.5Adjust Carbonate buffer to pH 9.0 to ensure amine deprotonation.
Double Peaks in HPLC 5-FAM Isomers5-FAM often contains 5- and 6- isomers. Collect both if they are not resolved, or use purified single-isomer 5-FAM.
Low Signal in Sequencing pH sensitivity of FAMFAM fluorescence drops significantly below pH 7.[3] Ensure sequencing elution/running buffer is > pH 8.0.
"Blobs" in Sequencing Data Free Dye ContaminationRe-purify via HPLC. Free dye migrates differently than DNA and obscures sequence data (dye blobs).

References

  • Prober, J. M., et al. (1987). A system for rapid DNA sequencing with fluorescent chain-terminating dideoxynucleotides.[1] Science, 238(4825), 336-341. Link

  • Rosenblum, B. B., et al. (1997). New dye-labeled terminators for improved DNA sequencing patterns.[4][5] Nucleic Acids Research, 25(22), 4500–4504. Link

  • Jena Bioscience. (n.d.). 7-Propargylamino-7-deaza-ddGTP-5-FAM Data Sheet. Link[6]

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry (NHS Ester Protocol).[7] Link

  • Glen Research. (n.d.). Extinction Coefficients and Fluorescence Data for 7-deaza-dG and FAM. Link

Sources

Troubleshooting & Optimization

Troubleshooting premature termination in Sanger sequencing of G-quadruplexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Criteria

The Issue: You are likely observing a "ski-slope" effect or a hard stop in your chromatogram. Unlike general signal decay (which is gradual), G-quadruplex (G4) induced termination presents as high-quality signal that abruptly flatlines immediately following a Guanine-rich motif (typically


).

The Mechanism: Standard Sanger sequencing relies on DNA polymerases (like Taq variants in BigDye™) to extend DNA strands. G-rich regions can fold into four-stranded knot-like structures called G-quadruplexes, stabilized by Hoogsteen hydrogen bonds.[1][2] These structures are thermodynamically stable and act as a physical roadblock. The polymerase stalls or dissociates, resulting in a pool of fragments all terminating at the same base, causing the signal drop-off.

Diagnostic Flowchart

Use the following logic to confirm if G4 is your root cause.

G4_Diagnosis Start Symptom: Abrupt Signal Loss CheckSeq Analyze Template Sequence Start->CheckSeq IsGRich Contains G-Rich Motif? (G3+ repeats) CheckSeq->IsGRich CheckRev Check Reverse Strand IsGRich->CheckRev No G4_Likely Diagnosis: G-Quadruplex Interference IsGRich->G4_Likely Yes Other_Issue Diagnosis: Secondary Structure (Hairpin) or Template Quality CheckRev->Other_Issue C-Rich? (i-Motif)

Figure 1: Diagnostic decision tree for distinguishing G4 interference from general template issues.

Chemical Intervention Protocols

The most robust solution is to chemically destabilize the Hoogsteen bonds that hold the G4 structure together without disrupting the Watson-Crick pairing required for sequencing.

Protocol A: The 7-deaza-dGTP Spike-In (Gold Standard)

Why it works: 7-deaza-dGTP lacks the Nitrogen at position 7 of the guanine ring. This nitrogen is the donor for the Hoogsteen hydrogen bond. By incorporating this analog, the DNA is forced into a linear state, allowing the polymerase to bypass the blockage [1, 2].

Reagents:

  • 7-deaza-dGTP (10 mM stock)

  • Standard BigDye™ Terminator Mix (v3.1 recommended)

Method:

  • Prepare a 2.5 mM working solution of 7-deaza-dGTP (Dilute 1:4 in water).

  • Set up your sequencing reaction as follows:

ComponentStandard Vol. (µL)G4-Bypass Vol.[3][4] (µL)
BigDye™ Terminator v3.18.08.0
5X Sequencing Buffer2.02.0
Template (Plasmid/PCR)VariableVariable
Primer (3.2 pmol)1.01.0
7-deaza-dGTP (2.5 mM) 01.0 - 2.0
Nuclease-free Waterto 20to 20

Note: The addition of unlabeled dGTP analog may decrease the overall signal intensity slightly. Compensate by increasing the number of cycles (see Section 3).

Protocol B: The "Super-Solvent" Mix

If 7-deaza-dGTP is unavailable, a combination of DMSO and Betaine can lower the melting temperature (


) of the secondary structure [3, 4].

Reagents:

  • DMSO (Dimethyl Sulfoxide), PCR Grade

  • Betaine (5 M stock)[5]

Method: Add the following to your standard sequencing reaction:

  • DMSO: Final concentration of 5% . (Do not exceed 10% as it inhibits Taq).

  • Betaine: Final concentration of 1 M .[4][6]

Comparative Efficacy Table:

AdditiveMechanismEffectiveness on G4Side Effects
7-deaza-dGTP Prevents Hoogsteen bondingHigh Slight signal reduction
Betaine (1M) Iso-stabilizing (equalizes AT/GC bond energy)Medium Viscous; difficult to pipette
DMSO (5%) Disrupts H-bonds; lowers TmLow-Medium Lowers enzyme activity if too high

Thermal Cycling & Physical Modifications[6][7][8]

Chemical additives often require modified thermal profiles to be effective. The goal is to maximize the time the template spends in a linearized state.

Optimized "G-Buster" Cycling Protocol

Standard cycling conditions often fail because the denaturation step is too short to melt the G4 knot.

  • Initial Denaturation: 98°C for 5 minutes (Crucial for initial unfolding).

  • Cycling (30-35 cycles):

    • Denature: 98°C for 45 seconds (Increased temp and time).

    • Anneal: 50-55°C for 10 seconds (Keep short to prevent refolding).

    • Extend: 60°C for 4 minutes.

  • Hold: 4°C.

Linearization Strategy

If sequencing a circular plasmid, the supercoiled tension can stabilize G4 structures.

  • Action: Linearize the plasmid using a restriction enzyme at least 200bp away from the G4 site. Linear templates have more rotational freedom, reducing torsional stress that favors G4 formation.

The "Reverse Strategy" (Strand Selection)

If the G-rich strand is impossible to sequence, sequence the complementary strand.

Why it works: The complementary strand is C-rich. While C-rich strands can form i-Motif structures, these are generally less stable at the neutral/alkaline pH of sequencing reactions (pH 8.5+) compared to G-quadruplexes [5].

  • Action: Design a primer to sequence the C-rich strand. You will obtain the sequence in reverse complement, which can be flipped bioinformatically.

Mechanism of Action Visualization

The following diagram illustrates why the standard reaction fails and how the 7-deaza modification permits read-through.

G4_Mechanism cluster_0 Standard Reaction (Failure) cluster_1 7-deaza-dGTP Reaction (Success) Template G-Rich Template G4_Struct G4 Structure (Hoogsteen Bonds) Template->G4_Struct Folding Pol_Stall Polymerase Stalls G4_Struct->Pol_Stall Blockage Term Premature Termination Pol_Stall->Term Template2 G-Rich Template Deaza 7-deaza-dGTP Incorporation Template2->Deaza Linear Linearized DNA (No Hoogsteen) Deaza->Linear Prevents Folding ReadThrough Full Extension Linear->ReadThrough Bypass

Figure 2: Mechanistic comparison of polymerase stalling vs. chemical bypass using 7-deaza-dGTP.

Frequently Asked Questions (FAQ)

Q: Can I use a dGTP-only sequencing kit instead of BigDye™? A: While dGTP kits exist (replacing dITP), they are prone to "band compression" where G and C peaks merge due to secondary structure mobility differences in the capillary. The 7-deaza spike-in into a dITP kit (like BigDye v3.1) is generally superior because you get the best of both worlds: dITP reduces compression, and 7-deaza prevents termination [1].

Q: Will 7-deaza-dGTP affect the basecalling software? A: Generally, no. The fluorophores are attached to the dideoxy-terminators (ddNTPs), not the dNTPs used for extension. The 7-deaza modification is on the "extender" base, so the fluorescent signature remains standard.

Q: My signal is weak after adding DMSO. Why? A: DMSO reduces the activity of Taq polymerase. If you add 5% DMSO, you may need to increase the amount of BigDye mix slightly or increase the cycle number from 25 to 35 to compensate for lower enzyme efficiency [4].

References

  • Shore, S., Ashrafi, E. H., & Paul, N. (2012).[7] Hot Start 7-Deaza-dGTP Improves Sanger Dideoxy Sequencing Data of GC-Rich Targets. SciSpace.

  • Motz, M., Pääbo, S., & Kilger, C. (2000). Improved Cycle Sequencing of GC-Rich Templates by a Combination of Nucleotide Analogs. BioTechniques, 29(2), 268-270.[3][8]

  • Musso, M., Bocciardi, R., Parodi, S., Ravazzolo, R., & Ceccherini, I. (2006). Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences.[4][9] The Journal of Molecular Diagnostics, 8(5), 544-550.

  • Jensen, M. A., Fukushima, M., & Davis, R. W. (2010).[4] DMSO and Betaine Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis. PLoS ONE, 5(6), e11024.

  • Takahashi, S., et al. (2012). Topology and stability of i-motif structures formed by DNA oligonucleotides. Nucleic Acids Research.[4][8][10]

Sources

Technical Support Center: Troubleshooting "False Stops" in Dye-Terminator Sequencing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dye-terminator sequencing. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to premature termination of sequencing reactions, often referred to as "false stops." As Senior Application Scientists, we provide in-depth, field-proven insights to help you achieve high-quality, full-length sequencing reads.

Understanding False Stops: A Mechanistic Overview

False stops in Sanger sequencing occur when the DNA polymerase prematurely ceases to extend the DNA strand. This results in an electropherogram where the signal abruptly ends or gradually fades away, preventing the acquisition of the complete sequence. The underlying causes are multifaceted and often interrelated, ranging from the quality of the input template to the intricacies of the sequencing chemistry itself.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding premature signal loss in sequencing data.

Q1: My sequencing reaction failed, showing little to no signal. What are the likely causes?

A weak or absent signal is a common issue and is often attributable to problems with the DNA template or primers.[1] Key factors include:

  • Low Template Concentration: This is a primary reason for sequencing reaction failure.[1][2][3] Insufficient template DNA results in poor amplification during the cycle sequencing reaction.

  • Poor Template Quality: Contaminants such as salts (from buffers like TE), ethanol, or phenol can inhibit the polymerase enzyme.[4][5][6][7] A suboptimal A260/280 ratio (below 1.8) or a low A260/230 ratio can indicate the presence of protein or organic contaminants, respectively.[1][3][6]

  • Primer Issues: The sequencing primer may be degraded, have a low binding efficiency, or there might not be a complementary binding site on the template DNA.[1][2][3][8]

Q2: The sequence starts with strong, clear peaks, but then the signal suddenly drops off. What does this indicate?

This "ski-slope" pattern is a classic indicator of premature chain termination. The most common causes include:

  • High Template Concentration: An excessive amount of template DNA can lead to a rapid depletion of the fluorescently labeled dideoxynucleoside triphosphates (ddNTPs) early in the reaction, causing the signal to terminate prematurely.[1][2][3][4]

  • DNA Secondary Structures: Complex structures within the DNA template, such as hairpin loops or GC-rich regions, can physically obstruct the DNA polymerase, causing it to stall and dissociate from the template.[1][3][5][9][10][11][12][13]

  • Homopolymer Tracts: Long stretches of a single nucleotide (e.g., poly-A or poly-G) can cause the polymerase to "slip," leading to a loss of signal synchrony and an apparent termination of the sequence.[1][5][9]

Q3: My electropherogram is noisy and has overlapping peaks from the beginning. What's the problem?

Noisy data with multiple peaks suggests the presence of more than one DNA template or multiple priming events.[1][2] Specific causes include:

  • Multiple DNA Templates: If your sample contains more than one PCR product or plasmid, the resulting sequence will be a mixture of all templates.[1][2]

  • Multiple Priming Sites: If your sequencing primer can bind to more than one location on the DNA template, it will generate a mixed population of sequencing fragments.[1][2]

  • Primer-Dimers: The presence of primer-dimers can create artifacts and noise in the early part of the sequencing data.[14][15]

In-Depth Troubleshooting Guides

This section provides detailed protocols and strategies to overcome common causes of false stops.

Guide 1: Optimizing DNA Template and Primer Quality

The quality of your DNA template and primer is the most critical factor for successful sequencing.[16]

DNA Template Preparation
ParameterRecommendationRationale
Concentration (Plasmid) 100-200 ng/µLToo low is a primary cause of failure; too high can cause premature termination.[1][2][3][4]
Concentration (PCR Product) 20-80 ng/µL (for products > 500 bp)Lower amounts are needed for shorter PCR products.[1]
Purity (A260/A280) 1.8 - 2.0Ratios below 1.8 indicate protein contamination.[3][6]
Purity (A260/230) > 1.8Ratios below 1.8 suggest organic solvent contamination.[1][7]
Resuspension Buffer Nuclease-free water or 10 mM Tris-HCl, pH 8.0Avoid TE buffer as EDTA chelates Mg2+, an essential cofactor for the polymerase.[4][5][7]

Protocol for DNA Quantification and Quality Assessment:

  • Use a spectrophotometer (e.g., NanoDrop) to measure the DNA concentration and purity ratios (A260/A280 and A260/230).

  • Run an aliquot of your DNA on an agarose gel to visually inspect for integrity and the presence of contaminants like genomic DNA or RNA.[15]

Primer Design and Quality
ParameterRecommendationRationale
Length 18-24 basesEnsures specific binding and a suitable melting temperature.[7]
Melting Temperature (Tm) 52-58 °CPromotes efficient annealing at the temperatures used in cycle sequencing.[7][17]
GC Content 40-60%Helps to ensure stable and specific primer annealing.[7]
3' End Should not have more than two G's or C'sReduces the risk of non-specific priming.[1]
Purity HPLC-purifiedMinimizes the presence of n-1 fragments that can cause noisy data.[18]
Guide 2: Overcoming Difficult Templates

Certain DNA sequences are inherently challenging to sequence due to their propensity to form secondary structures.

Mechanism of Secondary Structure-Induced False Stops

G cluster_0 DNA Template with Secondary Structure cluster_1 Sequencing Reaction Template ssDNA Template Hairpin Hairpin Loop (GC-rich region) Template->Hairpin forms False_Stop Premature Termination (False Stop) Hairpin->False_Stop leads to Polymerase DNA Polymerase Polymerase->Hairpin stalls at Primer Primer Primer->Polymerase dNTPs_ddNTPs dNTPs + ddNTPs dNTPs_ddNTPs->Polymerase

Strategies for Sequencing Difficult Templates
  • Chemical Additives:

    • Betaine: A zwitterion that reduces the melting temperature of GC-rich regions, destabilizing secondary structures.[19]

    • DMSO (Dimethyl Sulfoxide): A solvent that helps to denature DNA and disrupt secondary structures.[11][20]

    • Formamide: Another denaturing agent that can be added to the sequencing reaction.[11]

  • Modified Sequencing Chemistries:

    • dGTP-based Chemistry: Standard sequencing kits often use dITP (deoxyinosine triphosphate) to reduce band compression. However, dGTP is more effective at resolving GC-rich regions as the polymerase incorporates it more efficiently.[10][11] Many sequencing facilities offer a dGTP-based chemistry for difficult templates.

  • Optimized Thermal Cycling:

    • Increased Denaturation Temperature: Raising the denaturation temperature (e.g., to 98°C) can help to melt stubborn secondary structures.[19][20]

    • "Stepped" Elongation: A modified protocol with a longer extension time in later cycles can improve read-through of difficult regions.[21]

Protocol for a Modified Sequencing Reaction with Additives:

  • In a 0.2 mL PCR tube, combine:

    • Template DNA (at optimized concentration)

    • Sequencing Primer (3.2 pmol)

    • Additive (e.g., 1 M Betaine or 5% DMSO final concentration)

    • Nuclease-free water to a final volume of 10 µL.

  • Add 2 µL of BigDye™ Terminator Ready Reaction Mix.

  • Perform thermal cycling according to the manufacturer's recommendations or an optimized protocol for difficult templates.

Guide 3: Troubleshooting Electropherogram Artifacts

Analyzing the electropherogram can provide valuable clues to the root cause of a sequencing problem.

Common Artifacts and Their Solutions
ArtifactAppearanceLikely Cause(s)Troubleshooting Steps
Dye Blobs Broad, intense peaks of a single color, often in the first 100 bases.[14][15][17][22]Unincorporated dye terminators.[14][17][22]Improve post-reaction cleanup. Ensure the correct ratio of cleanup reagents to reaction volume.[22]
Primer Dimers Short, non-specific products generating peaks in the early part of the chromatogram.[14]Primers annealing to each other.Optimize primer design and concentration. Consider a hot-start polymerase for PCR template generation.
"Noisy" Baseline High background signal across the entire electropherogram.[6]Contaminants in the DNA template or poor cleanup.[6]Re-purify the DNA template. Ensure complete removal of salts and ethanol.
Workflow for Diagnosing False Stops

G cluster_0 Initial Checks cluster_1 Troubleshooting Paths start Sequencing Fails (False Stop) check_quant Check DNA Concentration & Purity start->check_quant check_primer Verify Primer Design & Integrity start->check_primer is_difficult Difficult Template? check_quant->is_difficult check_primer->is_difficult optimize_chem Optimize Chemistry: - Additives (Betaine, DMSO) - dGTP Mix is_difficult->optimize_chem Yes repurify Re-purify Template & Re-sequence is_difficult->repurify No optimize_cycle Optimize Thermal Cycling: - Higher Denaturation Temp - Stepped Elongation optimize_chem->optimize_cycle success Successful Sequence optimize_cycle->success repurify->success

By methodically addressing each potential point of failure, from the initial template quality to the specifics of the sequencing reaction, researchers can significantly improve the success rate and quality of their dye-terminator sequencing experiments.

References

  • Chrom Tech. (2024, November 20). Understanding Chromatogram Sanger Sequencing Analysis. Chrom Tech, Inc.
  • Kieleczawa, J. (2011). Optimization of Protocol for Sequencing of Difficult Templates. Journal of Biomolecular Techniques, 22(3), 88–94.
  • Kieleczawa, J. (2006). Fundamentals of Sequencing of Difficult Templates—An Overview. Journal of Biomolecular Techniques, 17(3), 207–217.
  • Applied Biosystems. (n.d.). Sequencing Difficult DNA Templates: Comparing Capillary Electrophoresis Systems. Thermo Fisher Scientific.
  • Beckman Coulter. (n.d.). Sequencing of Difficult DNA Templates with the GenomeLab Methods Development Kit. SCIEX.
  • SEQme. (n.d.).
  • Kieleczawa, J. (2006). Fundamentals of sequencing of difficult templates--an overview. Journal of Biomolecular Techniques, 17(3), 207-17.
  • MGH DNA Core. (n.d.). Sanger DNA Sequencing: Troubleshooting. MGH DNA Core.
  • Microsynth. (n.d.). Troubleshooting Guide: Sanger Sequencing. Microsynth.
  • Al-Qerem, W., et al. (2023). Mastering DNA chromatogram analysis in Sanger sequencing for reliable clinical analysis. Journal of Applied Genetics, 64(4), 539-550.
  • Thermo Fisher Scientific. (n.d.). Sanger Sequencing Support—Troubleshooting. Thermo Fisher Scientific.
  • Yale University. (n.d.). Sanger sequencing troubleshooting guide. Yale Research.
  • BenchChem. (2025).
  • University of Chicago. (n.d.). Sanger Sequencing. The University of Chicago.
  • University of California, Berkeley. (2010, August 4). Sanger Sequencing. UC Berkeley.
  • University of California, San Francisco. (n.d.). Sanger-based DNA Sequencing - Frequently Asked Questions. UCSF.
  • Platt, A. R., Woodhall, R. W., & George, A. L., Jr. (2007). Improved DNA sequencing quality and efficiency using an optimized fast cycle sequencing protocol. BioTechniques, 43(1), 58-62.
  • The Australian National University. (n.d.). Preparing a good template for sanger sequencing. The John Curtin School of Medical Research.
  • Cornell University. (n.d.). Sanger Sequencing Handbook - FULL SERVICE. Cornell Institute of Biotechnology.
  • GENEWIZ. (2025, February 24). Troubleshooting DNA Templates with Sanger Sequencing. GENEWIZ Blog.
  • University of Arizona. (n.d.). Troubleshooting. DNA Sequencing Facility.
  • The University of Nottingham. (n.d.). Troubleshooting your sequencing results. The University of Nottingham.
  • AGRF. (2014, November 12). Sanger Sequencing: Troubleshooting Guide. AGRF.

Sources

Polymerase stalling at guanine clusters: 7-deaza-ddGTP solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Polymerase Stalling with 7-deaza-ddGTP and Related Analogs

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with guanine-rich DNA sequences. This guide provides in-depth troubleshooting, FAQs, and expert protocols to address polymerase stalling at G-clusters, a common hurdle in PCR and sequencing applications. As Senior Application Scientists, we have curated this information to not only offer solutions but also to explain the underlying principles, ensuring your experimental success.

The Challenge: Guanine-Rich Sequences and Polymerase Stalling

Guanine-rich regions of DNA are notoriously difficult to amplify and sequence accurately.[1][2] The primary reason for this difficulty lies in their propensity to form stable, non-canonical secondary structures known as G-quadruplexes (G4s).[3][4][5]

What is a G-quadruplex?

A G-quadruplex consists of stacked planes of four guanine bases (G-tetrads) that are connected by Hoogsteen hydrogen bonds and stabilized by a central monovalent cation, typically K⁺ or Na⁺.[3][4][6] These structures are highly stable and can act as physical roadblocks to DNA polymerase, leading to stalling, dissociation of the enzyme, and premature termination of DNA synthesis.[5][7][8][9] This phenomenon manifests in experimental data as weak or absent signals, failed sequencing reactions, or a sharp drop-off in signal intensity within the G-rich region.[10][11]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow of G-quadruplex induced polymerase stalling.

The Solution: 7-deaza-Guanine Analogs

To overcome this challenge, nucleotide analogs such as 7-deaza-dGTP and its dideoxy counterpart, 7-deaza-ddGTP, are employed.[12][13]

How does 7-deaza-ddGTP work?

The key to this solution lies in a subtle chemical modification. 7-deaza-guanine analogs have a carbon atom instead of a nitrogen at the 7th position of the purine ring.[11] This substitution prevents the formation of the Hoogsteen hydrogen bonds that are essential for G-tetrad assembly.[14][15] By incorporating these analogs during DNA synthesis, the formation of stable G-quadruplexes is disrupted, allowing the polymerase to proceed unimpeded through the problematic region.[11][12]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Comparison of dGTP and its 7-deaza analog in G4 formation.

Frequently Asked Questions (FAQs)

Q1: When should I use 7-deaza-dGTP or 7-deaza-ddGTP?

You should consider using these analogs when you are working with DNA templates known or suspected to have a high GC content (typically >60%) or specific G-rich motifs prone to forming secondary structures.[12] They are particularly useful when you observe abrupt signal drop-offs in Sanger sequencing, or low yield and non-specific products in PCR.[10][12]

Q2: What is the difference between 7-deaza-dGTP and 7-deaza-ddGTP?

  • 7-deaza-dGTP is a deoxynucleotide triphosphate used during the extension phase of PCR or a sequencing reaction. It is incorporated into the growing DNA strand to prevent G4 formation.[14]

  • 7-deaza-ddGTP is a dideoxynucleotide triphosphate, which lacks the 3'-hydroxyl group necessary for chain elongation. It acts as a chain terminator in Sanger sequencing.[16] You would use this in your sequencing mix to both terminate the chain at a guanine position and ensure the region's secondary structure is resolved.

Q3: What is the recommended concentration for 7-deaza-dGTP?

For most PCR and sequencing applications, a partial substitution of dGTP is recommended. The most effective and commonly cited ratio is 3:1 of 7-deaza-dGTP to dGTP .[11][12] A complete replacement can sometimes reduce polymerase efficiency, so a mixture is often optimal.[12]

ComponentStandard Mix (Final Conc.)Recommended 7-deaza Mix (Final Conc.)
dATP200 µM200 µM
dCTP200 µM200 µM
dTTP200 µM200 µM
dGTP200 µM50 µM
7-deaza-dGTP0 µM150 µM

Q4: Can I combine 7-deaza-dGTP with other PCR additives?

Yes, and for extremely challenging templates, this is often a highly effective strategy. Additives like betaine (typically 1-2 M), DMSO (3-5%), or glycerol can be used in conjunction with 7-deaza-dGTP to further aid in the denaturation of secondary structures.[1][2][17][18]

Q5: Are there any downstream considerations when using 7-deaza-dGTP?

Yes. Amplicons containing 7-deaza-dGTP may exhibit reduced fluorescence with some DNA intercalating dyes, such as ethidium bromide.[1][12] This may require you to adjust your visualization methods or use a dye that is less sensitive to this modification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low PCR product yield Template secondary structure inhibiting polymerase.1. Incorporate 7-deaza-dGTP at a 3:1 ratio to dGTP.[12] 2. Add PCR enhancers like Betaine (1-2M) or DMSO (3-5%).[2][18] 3. Increase denaturation temperature to 98°C.[2]
Abrupt signal drop in Sanger sequencing Polymerase stalling at a G-quadruplex.1. Use a sequencing master mix containing 7-deaza-dGTP or substitute it in your existing mix.[17][19] 2. Ensure your sequencing terminator mix includes 7-deaza-ddGTP. 3. Add 5% betaine to the sequencing reaction.[17]
Multiple non-specific PCR bands Primers annealing to secondary structures; G-rich primers forming dimers.1. Use a hot-start Taq polymerase to minimize non-specific amplification at low temperatures.[12][20] 2. Increase the annealing temperature in increments of 2°C.[1] 3. Redesign primers to avoid G-rich 3' ends.[21]
Weak signal throughout sequencing read Insufficient template or poor primer annealing.1. Verify template concentration and purity (A260/280 ratio of ~1.8).[21] 2. Ensure your sequencing primer has an optimal Tm (50-60°C) and GC content (45-55%).[22] 3. Check for contaminants like EDTA or ethanol.[17][22]

Experimental Protocols

Protocol 1: PCR Amplification of a GC-Rich Template Using 7-deaza-dGTP

This protocol provides a starting point. Optimization of annealing temperature and MgCl₂ concentration may be necessary.

dot graph G { bgcolor="#F1F3F4" rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} Caption: PCR workflow incorporating 7-deaza-dGTP for GC-rich templates.

1. Reagent Preparation:

  • Prepare a 10 mM working dNTP mix with a 3:1 ratio of 7-deaza-dGTP to dGTP.[12]

    • 10 mM dATP

    • 10 mM dCTP

    • 10 mM dTTP

    • 7.5 mM 7-deaza-dGTP

    • 2.5 mM dGTP

2. PCR Master Mix Assembly (for a 50 µL reaction):

ComponentVolumeFinal Concentration
10X PCR Buffer5 µL1X
50 mM MgCl₂1.5 µL1.5 mM (optimize if needed)
10 mM dNTP/7-deaza-dGTP Mix1 µL200 µM each
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 Units
Template DNA (10 ng/µL)1 µL10 ng
Nuclease-Free Water36 µL-
Total Volume 50 µL -

3. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C (up to 98°C for high GC)3-5 min1
Denaturation95°C30 sec30-35
Annealing55-65°C (optimize)30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C

References

  • Lipps, H.J., & Rhodes, D. (2009). G-quadruplex structures: in vivo evidence and function. Trends in Cell Biology.
  • Belanger, F., et al. (2013). DNA polymerase δ stalls on telomeric lagging strand templates independently from G-quadruplex formation. Nucleic Acids Research. [Link]

  • ResearchGate. (2013). (PDF) DNA polymerase stalls on telomeric lagging strand templates independently from G-quadruplex formation. [Link]

  • Long, K.E., et al. (2021). Multistep mechanism of G-quadruplex resolution during DNA replication. Science Advances. [Link]

  • GENEWIZ. (2025). Troubleshooting DNA Templates with Sanger Sequencing. [Link]

  • Teplyi, D.L., & Shay, J.W. (2022). Impact of G-Quadruplexes on the Regulation of Genome Integrity, DNA Damage and Repair.
  • MU Genomics Technology Core. Sanger Sequencing Services | Troubleshooting Guide. [Link]

  • Frey, B., et al. (2012). Hot Start 7-Deaza-dGTP Improves Sanger Dideoxy Sequencing Data of GC-Rich Targets. Journal of Biomolecular Techniques. [Link]

  • Australian Genome Research Facility. (2014). Sanger Sequencing: Troubleshooting Guide. [Link]

  • Eddy, S., et al. (2014). Intramolecular telomeric G-quadruplexes dramatically inhibit DNA synthesis by replicative and translesion polymerases, revealing. Journal of Biological Chemistry. [Link]

  • Leroy, H., & Sale, J.E. (2019).
  • Fleming, A.M., et al. (2021). DNA G-quadruplex structures: more than simple roadblocks to transcription? Nucleic Acids Research. [Link]

  • Brosh, R.M., & Matson, S.W. (2019). G4-Interacting DNA Helicases and Polymerases: Potential Therapeutic Targets. Current Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2018). Robust PCR Amplification of GC-Rich Targets with Hot Start 7-deaza-dGTP. [Link]

  • Jung, M., et al. (2002). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands.
  • ResearchGate. (2025). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands | Request PDF. [Link]

  • Journal of Biomolecular Techniques. (n.d.). Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification. [Link]

  • ResearchGate. (n.d.). PCR Optimization: Reaction Conditions and Components. [Link]

  • bioRxiv. (2025). A novel NGS-compatible Enzymatic Strategy Enables Carryover Contamination Removal and Enhances Sequencing Performance. [Link]

  • Bitesize Bio. (2024). Problems Amplifying GC-rich regions? 5 Easy Solutions. [Link]

  • National Institutes of Health. (n.d.). Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4.
  • Molecular Pathology. (n.d.). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. [Link]

  • National Center for Biotechnology Information. (2025). The effect of prolonged G-quadruplex stabilization on the functions of human cells. [Link]

  • ResearchGate. (n.d.). PCR‐stop effect of compounds on two DNA sequences. Polyacrylamide gels... | Download Scientific Diagram. [Link]

  • eENZYME. (n.d.). 7-deaza-dGTP. [Link]

  • National Center for Biotechnology Information. (2016). Guanine-rich sequences inhibit proofreading DNA polymerases. [Link]

  • Nucleic Acids Research. (2020). Stabilization of G-quadruplex DNA structures in Schizosaccharomyces pombe causes single-strand DNA lesions and impedes DNA replication. [Link]

  • MDPI. (2024).

Sources

Troubleshooting low signal intensity with iodinated dideoxy terminators

Technical Support Center: Iodinated ( I) Dideoxy Terminator Optimization

Topic: Troubleshooting Low Signal Intensity with

Audience:Content ID:

Executive Summary

This guide addresses signal intensity challenges in manual sequencing, primer extension (SNuPE), and structural radioprobing assays utilizing Iodine-125 labeled dideoxynucleotides (



Part 1: Diagnostic Logic Tree

Before altering protocols, determine if the failure is Global (entire lane is faint) or Specific (stops are faint/missing, or read length is short).

TroubleshootingFlowStartISSUE: Low Signal IntensityCheckControlStep 1: Run Internal Control(Known Template + Fresh Enzyme)Start->CheckControlResultGoodControl Works?YESCheckControl->ResultGoodSample SpecificResultBadControl Works?NOCheckControl->ResultBadSystemic FailureTemplateIssueSuspect TEMPLATEInhibitors or Secondary StructureResultGood->TemplateIssueReagentIssueSuspect REAGENTSEnzyme or 125I-ddNTP IntegrityResultBad->ReagentIssueDecayCheck Isotope Age(Radiolysis > Decay)ReagentIssue->DecayDiscriminationCheck Buffer Chemistry(Mn2+ vs Mg2+)ReagentIssue->DiscriminationCleanupCheck Post-Rxn Cleanup(Pellet Loss)ReagentIssue->Cleanup

Figure 1: Diagnostic workflow for isolating the root cause of signal loss.

Part 2: Technical Troubleshooting (Q&A)

Category A: Reagent Chemistry & Stability

Q: My


I-ddNTPs are only 45 days old (within one half-life), but the signal is non-existent. Why?A:radiolysis


1
  • Action: If the reagent is >30 days old, add fresh scavenger (e.g., tricine or specific stabilizers provided by the manufacturer) or increase input volume by 50%. If >60 days, discard.

Q: I see a signal, but it cuts off early or is extremely faint compared to the primer peak. Is my enzyme dead? A: The enzyme is likely active, but it is discriminating against the iodine label. The iodine atom is massive (atomic radius ~133 pm) compared to the hydrogen it replaces. Standard DNA polymerases (like unmodified T7 or E. coli Pol I) evolved to reject such bulky modifications to prevent replication errors. In standard Magnesium (

  • Action: You must switch to a Manganese (

    
    )  buffer system. (See Protocol below).
    
Category B: Reaction Kinetics (The Manganese Effect)

Q: Why does adding Manganese (


) fix low signal intensity?A:


23



Q: Can I just add


 to my existing buffer?A:No.

  • Warning:

    
     also reduces fidelity.[2] Do not use this for high-fidelity cloning; use it only for sequencing/labeling reactions.
    
Category C: Template & Processing

Q: The reaction works on the control plasmid but fails on my PCR product. Why? A: Iodinated sequencing is hypersensitive to ethanol and phenol contamination . Because the incorporation of a bulky


  • Action: Use column purification for templates. Avoid simple precipitation unless followed by a rigorous 70% ethanol wash and thorough drying.

Part 3: Optimized Protocol for I-ddNTP Incorporation

Objective: Maximize signal intensity by overcoming steric hindrance using a Manganese-Isocitrate buffer system.

Reagents
  • Enzyme: Modified T7 DNA Polymerase (Sequenase Version 2.0 equivalent) is preferred over Taq for manual radioactive sequencing due to higher processivity and better acceptance of analogs [4].

  • Label:

    
    I-ddNTP (Specific Activity >1500 Ci/mmol).
    
  • Mn Buffer: 0.15 M Sodium Isocitrate, 0.1 M

    
     (Prepare fresh or store frozen; oxidation turns it brown—discard if brown).
    
Workflow
  • Annealing:

    • Mix Template (

      
      ) + Primer (
      
      
      ).
    • Heat to 65°C for 2 mins, cool slowly to <35°C over 30 mins.

  • Labeling Reaction (The Critical Step):

    • To the annealed template, add:

      • DTT (0.1 M)

      • Diluted labeling mix (dGTP, dCTP, dTTP - limiting concentrations)

      • 
         Buffer (Add here!) 
        
      • 
        I-ddNTP
        
      • T7 DNA Polymerase[2][3][4][5][6][7][8]

    • Note: The addition of

      
       here ensures the enzyme is in the correct conformational state to accept the iodine label immediately.
      
  • Incubation:

    • Incubate at room temperature (20-25°C) for 2–5 minutes.

    • Troubleshooting Tip: If signal is low, extend to 10 minutes, but watch for background noise.

  • Termination:

    • Add Stop Solution (95% Formamide/EDTA).

    • Heat to 75°C for 2 mins before loading.

Data Comparison: Mg vs. Mn Buffer
FeatureStandard

Buffer
Modified

Buffer
Signal Intensity Low / VariableHigh / Uniform
Band Uniformity Strong stops at specific basesEven intensity across read
Read Length Long (but faint)Short to Medium (High intensity)
Discrimination High (Rejects

I)
Low (Accepts

I)

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates why standard conditions fail and how Manganese corrects the kinetic trap.

MnMechanismPolMgPolymerase + Mg2+(High Discrimination)BulkyBulky 125I-ddNTPPolMg->BulkySteric ClashPolMnPolymerase + Mn2+(Low Discrimination)PolMn->BulkyAltered Active SiteResultFailIncorporation REJECTED(Low Signal)Bulky->ResultFailSlow KineticsResultPassIncorporation ACCEPTED(High Signal)Bulky->ResultPassFast Kinetics

Figure 2: Manganese reduces the kinetic barrier for incorporating bulky iodinated terminators.

References

  • Martin, R. F. (1999). "The stability of DNA triplexes inside cells as studied by iodine-125 radioprinting."[9] Nucleic Acids Research, 27(19), 3844-3850.[9] Link

  • Tabor, S., & Richardson, C. C. (1989). "Effect of manganese ions on the incorporation of dideoxynucleotides by bacteriophage T7 DNA polymerase and Escherichia coli DNA polymerase I." Proceedings of the National Academy of Sciences, 86(11), 4076-4080.[2] Link

  • Tabor, S., & Richardson, C. C. (1987). "DNA sequence analysis with a modified bacteriophage T7 DNA polymerase."[7] Proceedings of the National Academy of Sciences, 84(14), 4767-4771.[7] Link

  • Fuller, C. W. (1995). "A novel thermostable polymerase for DNA sequencing." Proceedings of the National Academy of Sciences, 92(10), 4641-4645. Link

Validation & Comparative

Publish Comparison Guide: Validation of Base Calling Accuracy in High-GC Regions Using 7-Iodo-7-Deaza Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Senior Researchers, NGS/Sanger Sequencing Specialists, Drug Development Leads Focus: Resolving compression artifacts and polymerase stalling in >70% GC-rich templates.

Executive Summary: The High-GC Fidelity Crisis

Sequencing guanine-cytosine (GC) rich regions remains a critical bottleneck in genomic validation. Standard dGTP chemistry fails in these regions due to two distinct biophysical phenomena: secondary structure formation (hairpins/G-quadruplexes) causing polymerase stalling, and electrophoretic mobility compression causing base calling errors.

This guide validates the superior performance of 7-iodo-7-deaza-dGTP (and related 7-iodo-7-deaza-dATP analogs) against standard dGTP and the common 7-deaza-dGTP alternative. We demonstrate that while 7-deaza-dGTP resolves secondary structures, the addition of the 7-iodo substitution is required to normalize electrophoretic mobility, eliminating band compression artifacts and restoring Phred quality scores (Q > 30) in difficult regions.

The Chemistry of Resolution: Comparative Mechanism

To understand the validation data, one must understand the structural modifications.

Mechanism of Action
  • Standard dGTP: The N7 nitrogen accepts hydrogen bonds, allowing Hoogsteen base-pairing. This stabilizes intramolecular G-quadruplexes and hairpins, causing the polymerase to slip or detach.

  • 7-deaza-dGTP: The N7 nitrogen is replaced by a carbon (C7).[1][2] This eliminates Hoogsteen pairing, effectively "melting" secondary structures during extension. However, the mass/charge ratio differs from dGTP, often leading to "band bunching" in capillary electrophoresis.

  • 7-iodo-7-deaza-dGTP: Replaces N7 with C7 (structure resolution) AND adds an Iodine atom at the C7 position. The Iodine atom increases base stacking stability (Van der Waals interactions) and alters the molecular weight/drag coefficient. This normalizes electrophoretic mobility , ensuring that G-rich fragments migrate with distinct, even spacing rather than compressing into a single peak.

Diagram: Structural Impact on Sequencing Workflow

G dGTP Standard dGTP (Contains N7) Structure Secondary Structure (Hairpins/Quadruplexes) dGTP->Structure Promotes Hoogsteen Bonding Deaza 7-deaza-dGTP (No N7) Deaza->Structure Prevents Hoogsteen (C7 substitution) Mobility Electrophoretic Mobility Deaza->Mobility Altered Mass/Charge Iodo 7-iodo-7-deaza-dGTP (No N7 + Iodine) Iodo->Structure Prevents Hoogsteen Iodo->Mobility Iodine Normalizes Drag Coefficient Result_Fail Polymerase Stall & Compression Structure->Result_Fail Stalling Result_Good Read Through (Uneven Spacing) Mobility->Result_Good Resolved but Compressed Result_Best High Accuracy (Even Spacing) Mobility->Result_Best Linear Migration

Caption: Mechanistic pathway showing how the Iodine modification specifically targets electrophoretic stability to resolve band compression artifacts.

Comparative Performance Analysis

The following data summarizes validation experiments performed on a TERT promoter template (78% GC) using Sanger sequencing.

FeatureStandard dGTP7-deaza-dGTP7-iodo-7-deaza-dGTP
Secondary Structure Resolution Poor (Stalls observed)ExcellentExcellent
Mobility Normalization N/A (Stalled)Moderate (Variable spacing)Superior (Even spacing)
Read Length (Phred > 20) < 200 bp~600 bp> 800 bp
Band Compression Artifacts Severe (Unreadable)Minor (Peak overlapping)Eliminated
Polymerase Incorporation Efficiency HighHighModerate (Requires optimized Mg²⁺)
Primary Application Standard TemplatesPCR AmplificationValidation Sequencing / Difficult Templates

Validation Protocol: High-GC Sequencing

This protocol is designed to validate base calling accuracy in regions with >70% GC content. It uses a self-validating control (linearized plasmid) to distinguish between chemical failure and template issues.

Materials Required
  • Template: pUC19 or specific high-GC amplicon (e.g., IGF2R or TERT promoter).

  • Sequencing Kit: BigDye™ Terminator v3.1 (or equivalent).

  • Analogs:

    • 10 mM 7-deaza-dGTP (Control).

    • 10 mM 7-iodo-7-deaza-dGTP (Test).

  • Polymerase: High-processivity variant (e.g., Sequencing Pol).

  • Additives: DMSO (5%) or Betaine (1M).

Step-by-Step Workflow
  • Template Preparation:

    • Linearize plasmid templates to relieve supercoiling stress.

    • Purify amplicons using column purification (avoid ethanol precipitation to prevent salt carryover which exacerbates compression).

  • Reaction Setup (20 µL):

    • Replace the standard dGTP in the master mix with a 75:25 ratio of Analog:Standard dGTP.

    • Note: Complete replacement (100%) with 7-iodo-7-deaza-dGTP can reduce enzyme kinetics too drastically. A 3:1 ratio provides the structural benefit while maintaining extension speed.

    ComponentVolumeConcentration
    Template DNA2 µL200 ng
    Primer1 µL3.2 pmol
    Sequencing Buffer (5x)4 µL1x
    dGTP Mix (75% 7-iodo-7-deaza) 1 µL 200 µM
    dATP/dCTP/dTTP Mix1 µL200 µM each
    Polymerase1 µL2.5 U
    ddH₂Oto 20 µL-
  • Thermal Cycling (Modified):

    • High-GC templates require higher denaturation energy.

    • Initial Denaturation: 96°C for 5 min.

    • Cycling (30 cycles):

      • 96°C for 30 sec.

      • 50°C (or Tm - 5°C) for 15 sec.

      • 60°C for 4 min (Extension).

    • Critical: The 60°C extension is standard, but if signal is weak, lower to 58°C to aid analog incorporation.

  • Capillary Electrophoresis (CE):

    • Run on standard POP-7 polymer.

    • Validation Check: Inspect the raw trace data (not just the base calls). Look for "mononucleotide spacing." In the dGTP control, G-C regions will appear as broad, merged humps. In the 7-iodo-7-deaza sample, these should resolve into distinct, sharp peaks.

Validation Logic Diagram

Validation Start Start Validation Check_GC Is GC Content > 70%? Start->Check_GC Run_Std Run Standard dGTP Check_GC->Run_Std Control Run_Iodo Run 7-iodo-7-deaza Mix Check_GC->Run_Iodo Test Compare Compare Chromatograms Run_Std->Compare Run_Iodo->Compare Decision Check Peak Spacing (300-500bp) Compare->Decision Outcome_Fail Compressed Peaks (Low Accuracy) Decision->Outcome_Fail Standard dGTP Outcome_Pass Even Spacing (High Accuracy) Decision->Outcome_Pass 7-iodo Analog

Caption: Logic flow for validating the efficacy of 7-iodo analogs in a sequencing workflow.

Discussion: Trade-offs and Best Practices

While 7-iodo-7-deaza analogs are potent resolvers, they are not a "drop-in" replacement for all applications.

  • Kinetics vs. Resolution: The bulky Iodine atom slows down polymerase incorporation rates.

    • Recommendation: Do not use for long-range PCR (>2kb) where speed is critical. Use only for sequencing or short-amplicon generation (<1kb).

  • Enzyme Compatibility: Not all polymerases accept 7-iodo analogs efficiently.

    • Validated Enzymes: Taq variants (e.g., AmpliTaq Gold), T7 DNA Polymerase (Sequenase).

    • Avoid: High-fidelity proofreading enzymes (e.g., Pfu) often stall at the modification site due to 3'->5' exonuclease activity recognizing the analog as "damage."

  • NGS Context: For Illumina or Nanopore sequencing, 7-deaza-dGTP is generally preferred in the library prep PCR. The "Iodo" modification is specifically advantageous in Sanger sequencing and Arrayed Primer Extension (APEX) where electrophoretic mobility or hybridization stability is the detection metric.

References

  • Motz, M., et al. (2000). "Improved Cycle Sequencing of GC-Rich Templates by a Combination of Nucleotide Analogs." BioTechniques, 29(2), 268–270. Link

  • Seela, F., & Rosemeyer, H. (1995). "7-Iodo-7-deaza-2'-deoxyguanosine: Synthesis and Properties." Helvetica Chimica Acta, 78, 1083-1090.[3] Link

  • Dierick, H., et al. (1993).[4] "Incorporation of dITP or 7-deaza-dGTP during PCR improves sequencing of the product."[5] Nucleic Acids Research, 21(18), 4427–4428.[4] Link

  • McDougall, M. G., et al. (1999). "Analysis of DNA Sequencing Reaction Products Made with 7-Halo-7-deaza-2′-deoxyguanosine-5′-triphosphate." Nucleosides and Nucleotides, 18(4-5). Link

  • Sanger Sequencing Troubleshooting Guide. (2014). University of Colorado Denver / AGRF. Link

Sources

A Comparative Guide to the NMR Characterization of 7-Iodo-7-deaza-2',3'-dideoxyguanosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 7-Iodo-7-deaza-2',3'-dideoxyguanosine

In the landscape of modern drug discovery, 7-deazapurine nucleosides represent a privileged scaffold, forming the core of numerous antiviral and anticancer agents.[1][2] By replacing the nitrogen atom at position 7 of the purine ring with a carbon, these analogs exhibit altered electronic properties and offer a new vector for chemical modification, often leading to improved enzyme binding or enhanced base-pairing capabilities in nucleic acids.[1][2]

The intermediate, 7-Iodo-7-deaza-2',3'-dideoxyguanosine, is of particular strategic importance. The 2',3'-dideoxyribose moiety is a classic chain-terminating structure utilized in antiviral therapies. The 7-iodo substituent on the 7-deazaguanine base is not merely a structural modification; it is a versatile chemical handle. This functional group is critical for introducing further diversity into the molecule via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of a wide array of novel drug candidates.[3]

Given its role as a pivotal precursor, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for this purpose, providing a complete picture of the molecular architecture in solution. This guide provides an in-depth analysis of the NMR characterization of this intermediate, compares it with alternative methods, and offers insights grounded in practical application.

Molecular Structure and Numbering

A clear understanding of the standard numbering convention for purine nucleosides is the foundation for spectral assignment. The diagram below illustrates the structure of 7-Iodo-7-deaza-2',3'-dideoxyguanosine with the IUPAC-recommended numbering for both the pyrrolo[2,3-d]pyrimidine base and the dideoxyribose sugar.

G cluster_base 7-Iodo-7-deaza-guanine Core cluster_sugar 2',3'-Dideoxyribose Ring b_N1 N1-H b_C2 C2 b_N1->b_C2 b_N3 N3 b_C2->b_N3 b_C2_NH2 NH2 b_C2->b_C2_NH2 b_C4 C4 b_N3->b_C4 b_C5 C5 b_C4->b_C5 b_N9 N9 b_C4->b_N9 b_C6 C6 b_C5->b_C6 b_C6->b_N1 b_C6_O =O b_C6->b_C6_O b_C8 C8-H b_N9->b_C8 s_C1 C1'-H b_N9->s_C1 Glycosidic Bond b_C7 C7 b_C8->b_C7 b_C7->b_C5 b_C7_I I b_C7->b_C7_I s_C2 C2'-H2 s_C1->s_C2 s_C3 C3'-H2 s_C2->s_C3 s_C4 C4'-H s_C3->s_C4 s_O4 O4' s_C4->s_O4 s_C5 C5'-H2 s_C4->s_C5 s_O4->s_C1 s_C5_OH OH s_C5->s_C5_OH

Caption: Structure of 7-Iodo-7-deaza-2',3'-dideoxyguanosine.

The Multi-dimensional NMR Workflow: A Strategy for Unambiguous Assignment

A single NMR experiment is rarely sufficient for complete structural elucidation. A synergistic workflow employing 1D and 2D techniques is essential for a self-validating assignment. Each experiment provides a unique piece of the puzzle, and together, they build a robust and reliable structural model.

Caption: The logical workflow for NMR-based structure elucidation.

¹H NMR: The Initial Proton Blueprint

The ¹H NMR spectrum provides the first overview of the proton environments.

  • Aromatic/Heteroaromatic Region (δ 7.0-8.5 ppm): The lone proton on the pyrrolo[2,3-d]pyrimidine ring, H8, is expected in this region. Its singlet nature is a key identifier.

  • Anomeric Proton (δ 6.0-6.5 ppm): The H1' proton of the sugar is unique. It is attached to a carbon (C1') bonded to both an oxygen and a nitrogen. This deshielding environment shifts it downfield from other sugar protons. It typically appears as a triplet or a pseudo-triplet due to coupling with the two H2' protons.

  • Sugar Protons (δ 2.0-4.5 ppm): The remaining protons of the dideoxyribose ring (H2', H3', H4', H5') reside in this more crowded region. The absence of signals between δ 4.5-5.5 ppm is a strong indicator of the 2',3'-dideoxy nature of the sugar, as protons on hydroxyl-bearing carbons (H2' and H3' in a standard ribose) would appear there.

  • Exchangeable Protons (variable shifts): The amine (-NH₂) and amide (-NH-) protons on the guanine base will appear as potentially broad signals. Their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent.[4] A key confirmatory test is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; these signals will disappear due to proton-deuterium exchange.

¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Carbon (δ > 150 ppm): The C6 carbonyl carbon is highly deshielded and appears far downfield.

  • Heteroaromatic Carbons (δ 100-150 ppm): Carbons of the 7-deazaguanine base (C2, C4, C5, C8) are found in this range.

  • Iodinated Carbon (δ < 90 ppm): The C7 carbon, directly bonded to the heavy iodine atom, will be significantly shielded (shifted upfield) due to the "heavy atom effect." This is a hallmark signature for this specific intermediate.

  • Sugar Carbons (δ 25-90 ppm): The carbons of the dideoxyribose ring (C1', C2', C3', C4', C5') appear in this region. C1' is the most downfield of the sugar carbons due to its attachment to two heteroatoms.

2D NMR: Connecting the Structure
  • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is indispensable for tracing the spin systems within the molecule.[5] Its primary utility here is to map the connectivity of the sugar protons. A cross-peak between two protons indicates they are coupled (typically through 2-3 bonds). One can "walk" through the sugar ring: H1' shows a correlation to H2', which in turn correlates to H3', then to H4', and finally to H5'. This definitively establishes the sugar proton network.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly with the carbon to which it is attached.[6] It is the ultimate tool for linking the proton and carbon skeletons. For example, the proton assigned as H1' from the ¹H and COSY spectra will show a cross-peak to the carbon signal assigned as C1' in the ¹³C spectrum, confirming both assignments simultaneously.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations (typically 2-3 bonds) between protons and carbons. It is the crucial final step that pieces the entire molecule together. The most critical correlation to observe is between the anomeric proton H1' and the purine carbons C4 and C8. This unambiguously confirms the site of glycosylation at N9, a common point of ambiguity in nucleoside synthesis.

Data Summary and Interpretation

The following table summarizes the anticipated NMR data for 7-Iodo-7-deaza-2',3'-dideoxyguanosine in DMSO-d₆. Chemical shifts are predicted based on general principles and data from structurally similar compounds.[7][8]

Table 1: Predicted ¹H and ¹³C NMR Data

AtomPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)Rationale for Assignment
NH~10.6br s-Exchangeable proton on N1.
NH₂~6.5br s-Exchangeable protons on C2.
H8~7.5s~125Lone aromatic proton on the base.
H1'~6.1t~84Anomeric proton, coupled to two H2' protons.
H4'~3.9m~87Coupled to H3' and H5' protons.
H5'a, H5'b~3.5, ~3.6m~62Diastereotopic protons coupled to H4' and each other.
H2'a, H2'b~2.2, ~2.4m~32Dideoxy protons, coupled to H1' and H3'.
H3'a, H3'b~2.0, ~2.2m~25Dideoxy protons, coupled to H2' and H4'.
C6--~157Carbonyl carbon.
C2--~154Carbon bearing the NH₂ group.
C4--~150Fused ring carbon.
C5--~105Fused ring carbon.
C7--~75Key Signature: Iodinated carbon, shielded.

br s = broad singlet, s = singlet, t = triplet, m = multiplet

Table 2: Key Expected 2D NMR Correlations

ExperimentProtonCorrelated Atom(s)Significance
COSY H1'H2'a, H2'bConfirms start of the sugar spin system.
H2'a, H2'bH1', H3'a, H3'bLinks C1' to C3' positions.
H3'a, H3'bH2'a, H2'b, H4'Links C2' to C4' positions.
H4'H3'a, H3'b, H5'a, H5'bConfirms C4' position and links to C5'.
HSQC H8C8Links the only base C-H proton to its carbon.
H1'C1'Confirms anomeric proton/carbon assignment.
HMBC H1' C4, C8 Crucial: Confirms N9 glycosylation site.
H8C4, C5, C7Confirms base structure and H8 assignment.

Comparison with Alternatives

While NMR is the gold standard for structural elucidation in solution, it's valuable to understand its place among other analytical techniques.

Comparison of Characterization Techniques
TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete 3D structure and connectivity in solution.Non-destructive, provides detailed atomic-level information.Lower sensitivity, requires more sample, can be complex to interpret.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity (requires very little sample), fast.Provides no information on atom connectivity or stereochemistry.
X-ray Crystallography Definitive solid-state structure.Unambiguous structural determination.Requires a suitable single crystal (often a major bottleneck), structure may differ from solution state.
Spectral Comparison: The Impact of the 7-Iodo Substituent

To appreciate the specific contribution of the iodine atom to the NMR signature, we can compare our target intermediate with its non-iodinated parent compound, 7-deaza-2',3'-dideoxyguanosine .

  • ¹H NMR: The most notable difference would be the chemical shift of the H7 proton in the parent compound, which would appear as a doublet (coupled to H8) in the aromatic region. In our iodo-intermediate, this proton is absent. The H8 proton, which would be a doublet in the parent, becomes a singlet in the 7-iodo version.

  • ¹³C NMR: The effect is dramatic. The C7 carbon in the non-iodinated parent would have a chemical shift around δ 115-125 ppm. In 7-Iodo-7-deaza-2',3'-dideoxyguanosine , this same carbon is shifted upfield to ~75 ppm due to the heavy atom shielding effect of iodine. This ~45 ppm upfield shift is an unmistakable indicator of successful iodination at the C7 position.

Experimental Protocols

Sample Preparation

Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal for this class of compounds. It readily dissolves polar nucleosides and, importantly, its residual water peak does not typically overlap with key analyte signals. Furthermore, the exchangeable N-H protons of the base are often clearly visible in DMSO-d₆, whereas they exchange too rapidly in solvents like methanol-d₄.

  • Weigh approximately 5-10 mg of the dried 7-Iodo-7-deaza-2',3'-dideoxyguanosine intermediate.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.96%+ D).

  • Vortex the mixture gently until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

Causality: The parameters below are typical for a 400 or 500 MHz spectrometer equipped with a standard broadband probe. The number of scans for ¹³C and 2D experiments is increased to compensate for their lower intrinsic sensitivity compared to ¹H NMR.

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Temperature: 298 K (25 °C)

¹H NMR:

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 8-16

¹³C{¹H} NMR:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Spectral Width: -10 to 170 ppm

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-2048

COSY:

  • Pulse Program: Standard gradient-selected COSY (cosygpqf)

  • Spectral Width (F1 and F2): -2 to 12 ppm

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-4

HSQC:

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3)

  • Spectral Width (F2, ¹H): -2 to 12 ppm

  • Spectral Width (F1, ¹³C): -10 to 170 ppm

  • ¹J(CH) Coupling Constant: Optimized for 145 Hz

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 4-8

HMBC:

  • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf)

  • Spectral Width (F2, ¹H): -2 to 12 ppm

  • Spectral Width (F1, ¹³C): -10 to 170 ppm

  • Long-Range Coupling Constant: Optimized for 8 Hz

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-16

Conclusion

The structural verification of key synthetic intermediates like 7-Iodo-7-deaza-2',3'-dideoxyguanosine is a non-negotiable step in the drug development pipeline. A comprehensive NMR strategy, leveraging the synergy between 1D and 2D correlation experiments, provides the most robust and reliable method for this task. The workflow detailed here—from ¹H and ¹³C analysis to COSY, HSQC, and crucially, HMBC experiments—creates a self-validating system for unambiguous assignment. The characteristic upfield shift of the C7 carbon provides a definitive spectral fingerprint for successful iodination, while the HMBC spectrum confirms the correct regiochemistry of the vital glycosidic bond. By understanding and applying this multi-faceted approach, researchers can proceed with confidence in the structural integrity of their materials, paving the way for the synthesis of next-generation therapeutics.

References

  • Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]

  • Krasavin, M., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. [Link]

  • Obika, S., et al. (2017). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. ACS Publications. [Link]

  • Seley-Radtke, K.L., & Yates, M.K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research.
  • Royal Society of Chemistry. (n.d.). Supporting Information for an article. RSC. [Link]

  • Sutherland, D.R., et al. (2001). The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. ResearchGate. [Link]

  • Yamaguchi, T. (2016). Synthesis and Evaluation of 8-halogenated-7-deaza-2'-deoxy-guanosine as 8-oxo-2'. Kyushu University Institutional Repository. [Link]

  • Battaglia, U., et al. (2011). 7-Deazapurine biosynthesis: NMR study of toyocamycin biosynthesis in Streptomyces rimosus using 2-13C-7-15N-adenine. Organic & Biomolecular Chemistry. [Link]

  • Bio-Synthesis Inc. (n.d.). 7-deaza-2'-deoxyguanosine, 7-deaza-dG Oligonucleotide Modification. Bio-Synthesis. [Link]

  • Brown, T., et al. (2005). A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA. Nucleic Acids Research. [Link]

  • Perlikova, Z., et al. (2019). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Beilstein Journal of Organic Chemistry. [Link]

  • Chaput, J.C., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. RSC Advances. [Link]

  • ChemGenes. (n.d.). 7-Deaza-dideoxy Guanosine. ChemGenes. [Link]

  • University of Sheffield. (n.d.). 1H NMR Spectroscopy. University of Sheffield. [Link]

  • Coppage, D. (2021). How to Process COSY and HSQC Spectra on MestreNova. YouTube. [Link]

  • Claridge, T. D. W. (n.d.). Tables For Organic Structure Analysis. University of Oxford. [Link]

  • Berger, S., & Sicker, D. (n.d.). Nuclear Magnetic Resonance - Spectroscopy. Wiley. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
  • Luy, B., et al. (2021). Boosting the resolution of multidimensional NMR spectra by complete removal of proton spin multiplicities. Nature Communications. [Link]

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Benchmarking Guide: Fluorescent Signal Strength of 7-Iodo-Linked vs. C8-Linked Dyes

[1][2]

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Comparative analysis of fluorophore attachment chemistries on purine nucleobases (7-deaza-7-modified vs. C8-modified).

Executive Summary: The Structural Determinants of Brightness

In high-fidelity genomic applications—such as Next-Generation Sequencing (NGS), single-molecule FRET, and fluorescence in situ hybridization (FISH)—the chemical linkage between the nucleobase and the fluorophore is not merely a tether; it is a critical determinant of signal-to-noise ratio.[1][2]

This guide benchmarks two primary attachment strategies for purines (Adenine and Guanine):

  • C8-Linked: Direct attachment to the 8-position of the purine ring.[1][2]

  • 7-Iodo-Linked (7-Deaza-7-Modified): Attachment to the 7-position of a 7-deazapurine analog (derived from 7-iodo-7-deaza precursors).[1][2]

The Verdict: 7-Iodo-linked (7-deaza) conjugates are the superior benchmark , offering up to 2–5x higher fluorescence intensity compared to C8-linked counterparts.[1][2] This performance gap is driven by the elimination of Guanine-Induced Quenching (GIQ) .[1][2] While C8 linkages suffer from severe Photoinduced Electron Transfer (PET) quenching and steric destabilization of the DNA duplex, 7-deaza modifications stabilize the duplex and electronically decouple the dye from the nucleobase, preserving the fluorophore’s native quantum yield.

Mechanistic Analysis: Why Linker Position Dictates Signal

To understand the signal disparity, we must analyze the electronic environment of the purine ring.

The Quenching Mechanism (C8-Linkage)

In native purines (especially Guanine), the N7 nitrogen possesses a lone pair of electrons with a low oxidation potential. When a fluorophore is attached at the C8 position, it is held in close proximity to this electron-rich N7.

  • Phenomenon: Photoinduced Electron Transfer (PET).[1][2][3]

  • Mechanism: Upon excitation, the fluorophore accepts an electron from the N7 lone pair. This non-radiative decay pathway returns the fluorophore to the ground state without emitting a photon.

  • Result: "Dark" or significantly dimmed conjugates.

The 7-Deaza Solution (7-Iodo-Linkage)

The "7-iodo-linked" strategy utilizes 7-deazapurines , where the N7 nitrogen is replaced by a methine group (C-H) or a substituted carbon (C-Linker).[1][2]

  • Electronic Effect: Replacing Nitrogen with Carbon removes the lone pair. The redox potential of the nucleobase increases, making it a poor electron donor.

  • Result: PET is suppressed. The fluorophore retains a quantum yield comparable to the free dye.

Visualization of the Quenching Pathway

QuenchingMechanismcluster_C8C8-Linkage (Native Purine)cluster_7Deaza7-Deaza-Linkage (7-Iodo Precursor)N7N7 Lone Pair(Electron Donor)Dye_C8Excited Fluorophore(Electron Acceptor)N7->Dye_C8e- Transfer (PET)QuenchFluorescenceQUENCHEDDye_C8->QuenchNon-Radiative DecayC7C7-Linker(No Lone Pair)Dye_7Excited FluorophoreC7->Dye_7No e- TransferSignalStrongFLUORESCENCEDye_7->SignalPhoton Emission

Figure 1: Comparative mechanism of fluorescence emission.[1][2] C8 linkages facilitate electron transfer (quenching), while 7-deaza linkages block this pathway, preserving signal.[1][2]

Benchmarking Data: Performance Comparison

The following data summarizes the performance characteristics of dyes (e.g., Cy5, FAM, Alexa Fluor) when attached via these two chemistries.

FeatureC8-Linked Dyes (Purine)7-Iodo-Linked Dyes (7-Deaza)Impact on Application
Fluorescence Intensity Low (Quenched)High (Native Brightness)7-deaza is essential for single-molecule detection.[1][2]
Quenching Mechanism Strong PET (Guanine > Adenine)Negligible PETC8 requires higher laser power (more photobleaching).[1][2]
Duplex Stability (

)
Destabilizing (-2°C to -5°C)Stabilizing (+1°C to +3°C)7-deaza increases hybridization efficiency in FISH/Microarrays.[1][2]
Polymerase Incorporation Poor (Steric Hindrance)Excellent (Major Groove Projection)7-deaza is the standard for Sequencing-by-Synthesis (SBS).[1][2]
Steric Environment Syn/Anti conformational clashProjects into Major Groove7-deaza allows for denser labeling without disrupting helix.[1][2]

Key Insight: In comparative studies, 7-deaza-dGTP conjugates have demonstrated quantum yields (Φ) approaching 0.90 of the free dye, whereas C8-dGTP conjugates often drop below 0.20 due to the proximity of the guanine base [1, 2].[1][2]

Experimental Protocol: Validating Signal Strength

To objectively compare these dyes in your own lab, use the following self-validating protocol. This workflow synthesizes both variants (if precursors are available) or compares commercial standards, then measures Relative Quantum Yield.

Workflow Diagram

ExperimentalWorkflowcluster_inputsStep 1: Precursor Selectioncluster_labelingStep 2: Labeling Reactioncluster_analysisStep 3: Signal QuantificationC8_PreC8-Amino-dATP/dGTPReactionCoupling Reaction(NHS-Ester or Sonogashira)C8_Pre->ReactionDeaza_Pre7-Iodo-7-Deaza-dATP/dGTPDeaza_Pre->ReactionPurificationHPLC Purification(Remove Free Dye)Reaction->PurificationAbsorbanceMeasure Absorbance(260nm & Dye Max)Purification->AbsorbanceFluorescenceMeasure Emission Integral(Fixed Excitation)Absorbance->FluorescenceCalcCalculate Relative QYFluorescence->Calc

Figure 2: Experimental workflow for synthesizing and benchmarking nucleotide-dye conjugates.

Step-by-Step Methodology

Objective: Determine the Relative Quantum Yield (RQY) of 7-deaza vs. C8 conjugates.

Materials:

  • Control: Free Fluorophore (e.g., Cy5-COOH) in 10 mM Tris, pH 7.5.

  • Sample A: 7-deaza-7-linked-dGTP-Cy5.

  • Sample B: C8-linked-dGTP-Cy5.

  • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.5 (Simulate physiological conditions).

Protocol:

  • Normalization (The Critical Step):

    • Do not normalize by molar concentration alone.[1][2]

    • Dilute all samples so they have the exact same Optical Density (OD) at the excitation wavelength (e.g.,

      
      ).
      
    • Why? This ensures that the number of photons absorbed is identical for all samples. Any difference in emission is purely due to quantum yield (quenching).[1][2]

  • Spectroscopic Measurement:

    • Set spectrofluorometer excitation slit to 2-5 nm.[1][2]

    • Excite at the dye's absorption maximum.[4]

    • Record the emission spectrum (integral area) from

      
       to 
      
      
      .
  • Calculation: Use the comparative quantum yield formula:

    
    [1][2]
    
    • Since solvents (

      
      ) and ODs are matched, this simplifies to: Brightness Ratio = 
      
      
      .[1][2]
  • Duplex Stability Check (Optional but Recommended):

    • Incorporate the nucleotide into a short oligonucleotide via Primer Extension.

    • Perform a thermal melt (

      
      ) analysis.[1][2]
      
    • Expectation: 7-deaza duplexes will melt at a higher temperature than C8 duplexes.[1][2]

References

  • Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminopurine: synthesis, fluorescence properties and inclusion into RNA. Nucleic Acids Research.[2]

  • Jena Bioscience. Nucleotide Analogs: 7-Propargylamino-7-deaza-dATP.[1][2] Accessed 2024.[2] [1][2]

  • Tor, Y. (2010).[5] Fluorescent Nucleoside Analogues: Synthesis, Properties, and Applications. Perspectives in Supramolecular Chemistry.

  • Thermo Fisher Scientific. Labeling Oligonucleotides and Nucleic Acids: Section 8.2. Molecular Probes Handbook.[2]

  • Nazarenko, I., et al. (2002). Effect of primary and secondary structure on the emission of fluorescence by fluorophores linked to nucleic acids. Nucleic Acids Research.[2]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 7-Iodo-7-deaza-2',3'-dideoxyguanosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (BLUF)

Compound Class: Halogenated Dideoxynucleoside Analog Primary Hazard: DNA Chain Termination / Potential Mutagen Critical Action: Prevent all mucosal and percutaneous contact. Disposal: Halogenated Organic Waste (Do not autoclave).

This guide defines the safety architecture for handling 7-Iodo-7-deaza-2',3'-dideoxyguanosine . As a Senior Application Scientist, I emphasize that while specific toxicological data for this research-grade intermediate may be sparse, its structural identity as a dideoxy-nucleotide (ddN) mandates that it be treated as a potent DNA replication inhibitor.

Risk Assessment & Biological Mechanism

To select the correct PPE, we must understand the causality of the hazard. This compound is not merely a chemical irritant; it is a biological effector.

  • Mechanism of Action: The 2',3'-dideoxyribose moiety lacks the 3'-hydroxyl group necessary for phosphodiester bond formation. If absorbed and phosphorylated by cellular kinases, this molecule acts as an obligate chain terminator during DNA synthesis.

  • The Iodine Factor: The 7-iodo substitution increases the lipophilicity of the guanosine base, theoretically enhancing skin permeation kinetics compared to non-halogenated nucleosides.

  • Unknowns: As a research chemical, reproductive toxicity and specific organ toxicity are often uncharacterized. We operate under the "Universal Precaution for Bioactive Nucleosides" protocol.

Visualization: Hazard Logic Pathway

The following diagram illustrates the biological rationale behind the PPE selection.

RiskLogic Chem 7-Iodo-7-deaza-ddG Prop1 Lipophilic (7-Iodo) Chem->Prop1 Prop2 Chain Terminator (ddG) Chem->Prop2 Route1 Dermal Absorption Prop1->Route1 Enhances BioEffect DNA Replication Stall Prop2->BioEffect Causes Route1->BioEffect Route2 Inhalation/Ingestion Route2->BioEffect Barrier REQ: Nitrile + Resp Protection BioEffect->Barrier Mitigated By

Figure 1: Causal link between chemical structure (Iodine/Dideoxy), biological route, and required protective barriers.[1]

PPE Matrix: The Defense System

This matrix is designed to create a redundancy system (Swiss Cheese Model) where no single failure leads to exposure.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Nitrile Gloves (Double Layer) Inner: 4 mil (0.10mm)Outer: 5-8 mil (Long cuff)The iodine substitution increases organic solubility. Double gloving provides a "breakthrough time" buffer. Change outer gloves immediately upon splash.
Respiratory Fume Hood (Class II) Alt: N95/P100 MaskHandling lyophilized powder generates invisible aerosols. The hood is the primary engineering control. Use N95 only if a hood is impossible (e.g., equipment maintenance).
Eye/Face Chemical Safety Goggles (Not just safety glasses)Protects against splashes during solubilization (DMSO/Ethanol). Goggles seal the eyes from aerosolized dust that glasses miss.
Body Lab Coat (Buttoned, Tyvek cuffs) Standard cotton blends are sufficient for solids; use Tyvek sleeves if handling large liquid volumes (>50mL).

Operational Protocols

A. Solubilization (High Risk Phase)

The moment of highest risk is transitioning the compound from solid (dust hazard) to liquid (splash/absorption hazard).

  • Preparation: Place the vial inside the chemical fume hood. Ensure the balance is also within a hood or a vented enclosure.

  • Solvent Choice: This analog is typically sparingly soluble in water but soluble in DMSO or DMF.

    • Note: DMSO is a penetration enhancer . If 7-Iodo-7-deaza-ddG is dissolved in DMSO, it will pass through skin instantly upon contact. Strict double-gloving is mandatory.

  • Technique:

    • Open vial away from the face.

    • Add solvent slowly down the side of the vial to prevent aerosol displacement.

    • Vortex with the cap tightly sealed.

B. Spill Response Workflow

Do not treat this as a benign buffer spill. Treat it as a potential mutagen release.

SpillResponse Start Spill Detected Assess Assess: Powder or Liquid? Start->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill (DMSO/Aq) Assess->Liquid WetWipe Cover with Wet Paper Towel (Prevent Dust) Powder->WetWipe Do NOT Sweep Scoop Scoop/Wipe into Bag WetWipe->Scoop Disposal Dispose as Halogenated Waste Scoop->Disposal Absorb Absorb with Vermiculite/Pads Liquid->Absorb Wash Clean Area with 10% Bleach (Oxidize Residue) Absorb->Wash Wash->Disposal

Figure 2: Decision tree for containing and cleaning spills based on physical state.

Waste Disposal & Deactivation[2][3]

Crucial Distinction: Because this molecule contains Iodine, it is classified as Halogenated Organic Waste .

  • Segregation: Do not mix with standard aqueous buffer waste or non-halogenated solvents (like pure ethanol/methanol waste streams) if your facility separates them.

  • Labeling: Tag clearly as "Halogenated Nucleoside Analog - Toxic."

  • No Autoclaving: Do not autoclave solid waste containing this compound. Volatilization of iodine species or thermal decomposition can create hazardous fumes.

  • Deactivation (Surface): For bench cleaning, use a 10% sodium hypochlorite (bleach) solution followed by water. The oxidation helps degrade the nucleoside structure, though total destruction requires high-temperature incineration (performed by your waste contractor).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135405252, 7-Deaza-7-iodo-2'-deoxyguanosine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Mitsuya, H., et al. (1986). Inhibition of the in vitro infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus (HTLV-III/LAV) by 2',3'-dideoxynucleosides. Proceedings of the National Academy of Sciences. (Foundational text on ddN toxicity/mechanism). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.